7-Azaspiro[3.5]nonan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
7-azaspiro[3.5]nonan-3-ol |
InChI |
InChI=1S/C8H15NO/c10-7-1-2-8(7)3-5-9-6-4-8/h7,9-10H,1-6H2 |
InChI Key |
XTXKUFPFDSXHTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1O)CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
7-Azaspiro[3.5]nonan-1-ol: A Physicochemical and Synthetic Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics, potential synthetic pathways, and biological relevance of the spirocyclic amino alcohol, 7-Azaspiro[3.5]nonan-1-ol. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides context based on related structures to support further research and development.
Core Physicochemical Characteristics
Quantitative physicochemical data for this compound is not extensively reported in peer-reviewed literature. The following tables summarize the available information, including data for its hydrochloride salt. It is important to note that some of the listed parameters are predicted values derived from computational models.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Data Type |
| CAS Number | 1780192-55-3 | 587869-08-7 | Experimental |
| Molecular Formula | C₈H₁₅NO | C₈H₁₆ClNO | Calculated |
| Molecular Weight | 141.21 g/mol | 177.67 g/mol | Calculated |
| Melting Point | Data not available | Data not available | - |
| Boiling Point | Data not available | Data not available | - |
| pKa | Data not available | Data not available | - |
| LogP | Data not available | 1.6 (XLogP3) | Predicted |
| Solubility | Data not available | Data not available | - |
Synthetic Approaches and Methodologies
One potential synthetic pathway could start from a suitable piperidine derivative, which is then elaborated to introduce the cyclobutane ring. A key step would be the reduction of a corresponding spirocyclic ketone to the desired alcohol.
General Experimental Protocol: Reduction of a Spirocyclic Ketone
The following is a generalized protocol for the reduction of a ketone to an alcohol, a likely final step in the synthesis of this compound.
1. Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the spirocyclic ketone precursor (1 equivalent) dissolved in a suitable anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran).
-
The solution is cooled to 0°C in an ice bath.
2. Reduction:
-
A reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 equivalents), is added portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
3. Work-up and Purification:
-
The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired spirocyclic amino alcohol.
4. Characterization:
-
The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Significance and Signaling Pathways
The 7-azaspiro[3.5]nonane scaffold has garnered interest in medicinal chemistry as a bioisostere for the piperidine ring, a common motif in many bioactive compounds. This structural modification can lead to improved physicochemical and pharmacokinetic properties.
Research into derivatives of 7-azaspiro[3.5]nonane has identified them as potent agonists of the G-protein coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).
While the direct interaction of this compound with GPR119 has not been reported, its structural similarity to known agonists suggests it could be a valuable building block for the synthesis of novel GPR119 modulators.
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 activation by an agonist leads to increased cAMP and subsequent insulin and GLP-1 release.
General Experimental Workflow for Characterization
Caption: A general workflow for the purification and characterization of a novel chemical entity.
Spectroscopic Profile of 7-Azaspiro[3.5]nonan-1-ol: A Technical Overview
For Immediate Release
This technical guide provides a summary of available spectroscopic data and generalized experimental protocols for the analysis of 7-Azaspiro[3.5]nonan-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a foundational understanding of the spectroscopic characteristics of this heterocyclic compound.
Important Note: Extensive searches of public databases and scientific literature have revealed a lack of published experimental spectroscopic data (NMR, IR, MS) for this compound. The information presented herein is based on predicted data and generalized methodologies.
Predicted Mass Spectrometry Data
While experimental mass spectra are not available, predicted data provides valuable insight into the expected mass-to-charge ratios for various adducts of this compound. This information is critical for identifying the compound in mass spectrometry analyses. The following table summarizes the predicted collision cross-section (CCS) values for different adducts of the molecule.[1]
| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 142.12265 | 129.6 |
| [M+Na]⁺ | 164.10459 | 133.7 |
| [M+K]⁺ | 180.07853 | 134.2 |
| [M+NH₄]⁺ | 159.14919 | 144.1 |
| [M+H-H₂O]⁺ | 124.11263 | 119.6 |
| [M-H]⁻ | 140.10809 | 130.6 |
| [M+HCOO]⁻ | 186.11357 | 144.5 |
| [M+CH₃COO]⁻ | 200.12922 | 170.7 |
Data sourced from PubChem, calculated using the CCSbase prediction model.[1]
Experimental Protocols
The following sections detail generalized, standard operating procedures for acquiring NMR, IR, and MS data for a novel small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample of this compound would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm), unless the solvent peak is used as a reference.[3]
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is commonly used for routine analysis.
-
Data Acquisition: The spectrometer's magnetic field is first shimmed to achieve homogeneity. A standard one-pulse ¹H NMR experiment is performed at ambient probe temperature. Key acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied. The spectrum is then calibrated to the TMS or residual solvent peak. Signal integration is performed to determine the relative number of protons for each resonance.[1]
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR, typically 20-50 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.
-
Instrumentation: The same spectrometer as for ¹H NMR is used.
-
Data Acquisition: A standard proton-decoupled ¹³C experiment is performed. This involves broadband decoupling of all proton frequencies to ensure that each unique carbon atom appears as a single line.[4] Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.[5]
-
Data Processing: The FID is processed with a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the deuterated solvent signal.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation (Attenuated Total Reflectance - ATR): ATR-FTIR has become the standard technique due to its simplicity.[7] A small amount of the solid this compound sample is placed directly onto the ATR crystal (typically diamond or germanium).[7][8] Pressure is applied to ensure good contact between the sample and the crystal.[8]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty, clean ATR crystal is recorded first.[9] Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to produce the final spectrum, which is usually recorded in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
Sample Preparation (Electrospray Ionization - ESI): ESI is a soft ionization technique suitable for polar molecules like this compound.[10][11] The sample is dissolved in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or water, to a concentration of approximately 1-10 µg/mL.[12] A small amount of an acid (e.g., formic acid) may be added to promote protonation for analysis in positive ion mode.[12]
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source is ideal for accurate mass determination.[10]
-
Data Acquisition: The prepared sample solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).[11] The instrument is set to acquire data in either positive or negative ion mode across a relevant mass range (e.g., m/z 50-500). Key source parameters like capillary voltage, gas flow, and temperature are optimized to maximize the signal of the ion of interest.[10]
-
Data Processing: The resulting mass spectrum shows the relative abundance of ions versus their mass-to-charge ratio (m/z). The data is analyzed to identify the molecular ion peak (e.g., [M+H]⁺) and other common adducts, allowing for the confirmation of the molecular weight.
Visualized Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of a novel compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. scribd.com [scribd.com]
- 10. arts-sciences.und.edu [arts-sciences.und.edu]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Ascendant Therapeutic Potential of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological properties is relentless. Among the rising stars is the 7-azaspiro[3.5]nonane core, a unique three-dimensional structure that has demonstrated significant potential in modulating key biological targets. This technical guide provides an in-depth analysis of the biological activities of 7-azaspiro[3.5]nonane derivatives, focusing on their roles as G-protein coupled receptor 119 (GPR119) agonists and fatty acid amide hydrolase (FAAH) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental protocols, and relevant biological pathways.
The 7-azaspiro[3.5]nonane scaffold is increasingly recognized as a valuable bioisostere for the piperidine ring, a common motif in many drug molecules.[1][2][3] Its rigid, spirocyclic nature can confer improved metabolic stability and refined structure-activity relationships (SAR), making it an attractive component for the design of new therapeutic agents.[1][2]
GPR119 Agonism: A New Frontier in Metabolic Disease
A significant area of interest for 7-azaspiro[3.5]nonane derivatives is their potent agonistic activity at GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells. Activation of GPR119 stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance glucose-dependent insulin secretion. This mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes and other metabolic disorders.
Researchers at Taisho Pharmaceutical Co., Ltd. have designed and synthesized a novel class of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.[4] Through systematic optimization of the piperidine N-capping group and an aryl group, they identified compounds with potent GPR119 agonistic activity and favorable pharmacokinetic profiles.[4]
Quantitative Data: GPR119 Agonist Activity
The following table summarizes the in vitro GPR119 agonistic activity of key 7-azaspiro[3.5]nonane derivatives from a representative study. The data highlights the structure-activity relationship, demonstrating how modifications to the core scaffold impact potency.
| Compound | R² (Piperidine N-capping group) | R³ (Aryl group) | hGPR119 EC₅₀ (nM) |
| 54a | 2-Methylpropanoyl | 4-Cyanophenyl | 130 |
| 54b | Cyclobutanecarbonyl | 4-Cyanophenyl | 38 |
| 54c | Tetrahydrofuran-3-carbonyl | 4-Cyanophenyl | 29 |
| 54d | (S)-Tetrahydrofuran-3-carbonyl | 4-Cyanophenyl | 16 |
| 54e | (R)-Tetrahydrofuran-3-carbonyl | 4-Cyanophenyl | 97 |
| 54f | 2-Methoxyacetyl | 4-Cyanophenyl | 21 |
| 54g | Acetyl | 4-Cyanophenyl | 11 |
| 54h | Propanoyl | 4-Cyanophenyl | 19 |
| 54i | 2,2-Dimethylpropanoyl | 4-Cyanophenyl | 200 |
| 54j | Cyclopropanecarbonyl | 4-Cyanophenyl | 18 |
| 54k | Methoxycarbonyl | 4-Cyanophenyl | >1000 |
| 54l | Methylsulfonyl | 4-Cyanophenyl | 140 |
| 54m | Acetyl | 4-(Trifluoromethyl)phenyl | 34 |
| 54n | Acetyl | 4-Chlorophenyl | 42 |
| 54o | Acetyl | Pyridin-2-yl | 140 |
| 54p | Acetyl | Pyrimidin-5-yl | 21 |
| 54q | Acetyl | 2-Methylpyrimidin-5-yl | 10 |
Data extracted from Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847.[4]
GPR119 Signaling Pathway
Caption: GPR119 agonist signaling cascade.
Experimental Protocol: In Vitro GPR119 Activity Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds on human GPR119 (hGPR119).
Cell Line: CHO-K1 cells stably expressing hGPR119.
Methodology:
-
Cell Culture: CHO-K1/hGPR119 cells are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Preparation: Cells are seeded into 384-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.
-
Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in assay buffer (Hank's balanced salt solution, 20 mM HEPES, 0.1% bovine serum albumin, pH 7.4). The final DMSO concentration in the assay is maintained at 0.5%.
-
cAMP Measurement: The intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit, PerkinElmer).
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with assay buffer.
-
Cells are incubated with the diluted test compounds for 30 minutes at room temperature.
-
The cAMP detection reagents are added according to the manufacturer's instructions.
-
The plate is incubated for 1 hour at room temperature.
-
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader.
-
-
Data Analysis: The TR-FRET signals are converted to cAMP concentrations. The EC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
FAAH Inhibition: A Target for Pain and Inflammation
Derivatives of 7-azaspiro[3.5]nonane have also emerged as potent inhibitors of fatty acid amide hydrolase (FAAH), an integral membrane serine hydrolase. FAAH is responsible for the degradation of endocannabinoids, such as anandamide (AEA). By inhibiting FAAH, the levels of endogenous cannabinoids are increased, leading to analgesic, anxiolytic, and anti-inflammatory effects. This makes FAAH a compelling target for the treatment of pain, anxiety, and other neurological and inflammatory conditions.
Studies have identified 7-azaspiro[3.5]nonane-7-carboxamide compounds as effective FAAH inhibitors.[5] Further optimization of this scaffold has led to the discovery of orally efficacious inhibitors with favorable central nervous system drug-like properties.[6]
Quantitative Data: FAAH Inhibitor Activity
The following table presents the FAAH inhibitory potency of a series of 7-azaspiro[3.5]nonane urea derivatives. The data illustrates the impact of different urea headgroups on the inactivation rate of FAAH.
| Compound | Urea Moiety | Human FAAH kinact/Ki (M⁻¹s⁻¹) | Rat FAAH kinact/Ki (M⁻¹s⁻¹) |
| 15a | 3-Methylisoxazole | 1,800 | 1,200 |
| 15b | 3-Ethylisoxazole | 1,500 | 1,100 |
| 15c | 3,5-Dimethylisoxazole | 11,000 | 8,000 |
| 15d | 5-Methyl-3-phenylisoxazole | 2,100 | 1,500 |
| 15e | 3,4-Dimethylisoxazole | 25,000 | 18,000 |
| 15f | 1-Methylpyrazole | 1,200 | 900 |
| 15g | 1,3-Dimethylpyrazole | 2,300 | 1,700 |
| 15h | 1,5-Dimethylpyrazole | 1,900 | 1,400 |
| 15i | 1-Methyl-1,2,4-triazole | 1,500 | 1,100 |
| 15j | 2-Methyl-1,3,4-oxadiazole | 1,700 | 1,200 |
| 15k | 1-Methyltetrazole | 30,000 | 22,000 |
| 15l | 2-Methyltetrazole | 2,000 | 1,500 |
| PF-04862853 (15p) | 3,4-Dimethylisoxazole | 28,000 | 20,000 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6545-6553.[6]
FAAH Inhibition Experimental Workflow
Caption: Workflow for FAAH inhibition assay.
Experimental Protocol: FAAH Inhibition Assay
Objective: To determine the inactivation rate constant (kinact) and the inhibitor affinity (Ki) of test compounds for FAAH.
Enzyme Source: Recombinant human or rat FAAH expressed in a suitable system (e.g., E. coli or insect cells).
Methodology:
-
Enzyme and Inhibitor Preparation:
-
Recombinant FAAH is purified and diluted to the desired concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 0.1% Triton X-100, pH 9.0).
-
Test compounds (inhibitors) are serially diluted in DMSO.
-
-
Inactivation Assay:
-
The assay is performed in a 96-well plate format.
-
Aliquots of the FAAH enzyme solution are pre-incubated with various concentrations of the test inhibitor for different time intervals (e.g., 0, 5, 15, 30, and 60 minutes) at 30°C.
-
-
Measurement of Residual Enzyme Activity:
-
Following the pre-incubation, a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AMC-arachidonoylamide) is added to each well to initiate the reaction.
-
The increase in fluorescence due to the release of AMC is monitored over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
The initial velocity of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
For each inhibitor concentration, the natural logarithm of the percentage of remaining enzyme activity is plotted against the pre-incubation time. The apparent first-order rate constant of inactivation (kobs) is the negative slope of this line.
-
The values of kobs are then plotted against the inhibitor concentration. The data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki). The second-order rate constant (kinact/Ki) is then calculated.
-
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a significant advancement in medicinal chemistry, providing a robust platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate potent and specific activities as GPR119 agonists and FAAH inhibitors, highlighting their potential in treating metabolic diseases, pain, and inflammation. The detailed quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore and expand upon the therapeutic promise of this unique chemical entity. Further investigation into the structure-activity relationships and pharmacokinetic profiles of 7-azaspiro[3.5]nonane derivatives is warranted to unlock their full clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaspiro[3.5]nonane | 766-34-7 | AAA76634 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of ADME Properties for Novel Azaspiro Compounds: A Technical Guide for 7-Azaspiro[3.5]nonan-1-ol
Introduction
The successful development of a novel therapeutic agent hinges on a delicate balance between potent pharmacological activity and favorable pharmacokinetic properties. A significant portion of drug candidates fail in later stages of development due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1][2][3] To mitigate this risk and reduce the time and cost of drug discovery, in silico ADME prediction has emerged as an indispensable tool.[4][5][[“]] This guide provides a comprehensive overview of the computational methodologies used to predict the ADME properties of novel chemical entities, using the hypothetical molecule 7-Azaspiro[3.5]nonan-1-ol as a case study. While specific experimental data for this compound is not publicly available, this document will serve as a roadmap for researchers and drug development professionals on how to approach the in silico characterization of similar azaspirocyclic structures.
The In Silico ADME Prediction Workflow
The process of predicting the ADME profile of a new molecule computationally follows a structured workflow. This typically begins with the 2D or 3D structure of the molecule, which is then used as input for various predictive models. These models, often built on large datasets of experimentally determined properties, utilize a range of computational techniques to estimate the likely ADME characteristics of the new compound.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-silico ADME models: a general assessment of their utility in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
7-Azaspiro[3.5]nonan-1-ol: A Novel Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a driving force in medicinal chemistry. The 7-azaspiro[3.5]nonan-1-ol core represents a significant advancement in this area, offering a unique three-dimensional architecture that can serve as a versatile building block for the design of next-generation therapeutics. This guide provides a comprehensive overview of this emerging scaffold, including its synthesis, key applications, and the underlying biological pathways it can modulate.
Introduction to the 7-Azaspiro[3.5]nonane Scaffold
The 7-azaspiro[3.5]nonane framework is a spirocyclic system featuring a cyclobutane ring fused to a piperidine ring through a shared carbon atom. This rigid and sterically defined structure provides an excellent platform for the precise spatial arrangement of pharmacophoric groups, a critical factor in achieving high-affinity and selective interactions with biological targets. The "-1-ol" functional group on the cyclobutane ring offers a convenient handle for further chemical modifications, allowing for the exploration of a broad chemical space.
One of the key advantages of the 7-azaspiro[3.5]nonane scaffold is its role as a bioisostere of the piperidine ring, a common motif in many approved drugs. Bioisosteric replacement is a powerful strategy in drug design aimed at improving the pharmacological profile of a lead compound by substituting a group with another that has similar physical or chemical properties.[1] The spirocyclic nature of the 7-azaspiro[3.5]nonane core can lead to improved metabolic stability and altered physicochemical properties, such as lipophilicity and solubility, compared to traditional piperidine-containing molecules.[1]
Synthesis of the this compound Core
The synthesis of the this compound scaffold typically begins with the construction of the core spirocyclic ketone, N-Boc-7-azaspiro[3.5]nonan-1-one. A general, multi-step synthetic route is outlined below.
Experimental Protocol: Synthesis of N-Boc-7-azaspiro[3.5]nonan-1-one
A detailed experimental protocol for the synthesis of the key intermediate, tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is described in the literature.[2] The general steps involve the formation of the spirocyclic core through a series of reactions, likely involving cyclization and oxidation steps.
Experimental Protocol: Reduction to this compound
The conversion of the ketone to the desired alcohol is a standard chemical transformation.
General Procedure:
To a solution of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate in a suitable solvent such as methanol or ethanol at 0 °C, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound scaffold.
Applications in Medicinal Chemistry
The 7-azaspiro[3.5]nonane scaffold has shown significant promise in the development of novel therapeutic agents, most notably as agonists for G-protein coupled receptor 119 (GPR119) and as components of covalent inhibitors for challenging cancer targets.
GPR119 Agonists for Type 2 Diabetes
A significant application of the 7-azaspiro[3.5]nonane scaffold is in the development of agonists for GPR119, a promising target for the treatment of type 2 diabetes.[2] GPR119 activation in pancreatic β-cells and intestinal L-cells leads to the release of insulin and glucagon-like peptide-1 (GLP-1), respectively, both of which contribute to glucose homeostasis.
A series of novel 7-azaspiro[3.5]nonane derivatives have been synthesized and evaluated for their ability to activate GPR119.[2] Optimization of substituents on the piperidine nitrogen and an aryl group led to the identification of potent agonists.
Table 1: In Vitro Activity of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists [2]
| Compound | R² (Piperidine N-capping group) | R³ (Aryl group) | hGPR119 EC₅₀ (nM) |
| 54g | 2-Methylpyrimidin-4-yl | 4-Fluorophenyl | 1.8 |
| 54a | Pyrimidin-2-yl | 4-Fluorophenyl | 12 |
| 54b | Pyrazin-2-yl | 4-Fluorophenyl | 23 |
| 54c | Pyridin-2-yl | 4-Fluorophenyl | 83 |
| 54h | 2-Methylpyrimidin-4-yl | Phenyl | 10 |
| 54i | 2-Methylpyrimidin-4-yl | 4-Chlorophenyl | 4.2 |
EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in a human GPR119 activation assay.
The lead compound, 54g , demonstrated a desirable pharmacokinetic profile in rats and a significant glucose-lowering effect in a diabetic rat model, highlighting the therapeutic potential of this scaffold.[2]
The mechanism of action of GPR119 agonists involves the activation of a Gαs-protein coupled signaling cascade.
Covalent Inhibitors of KRAS G12C
The 2,7-diazaspiro[3.5]nonane scaffold, a close analog of the 7-azaspiro[3.5]nonane core, has been incorporated into covalent inhibitors of the KRAS G12C mutant protein, a key driver in many cancers. These inhibitors utilize a reactive acrylamide group to form a covalent bond with the mutant cysteine residue in the switch-II pocket of KRAS G12C, locking the protein in an inactive state. The spirocyclic moiety plays a crucial role in positioning the reactive group for optimal binding.
Experimental Workflow for Biological Evaluation
A typical workflow for the biological evaluation of novel 7-azaspiro[3.5]nonane derivatives is depicted below.
References
Preliminary Screening of 7-Azaspiro[3.5]nonan-1-ol Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of 7-azaspiro[3.5]nonan-1-ol libraries, a class of compounds recognized for their three-dimensional structure and potential for novel therapeutic applications. This document outlines a strategic approach to hit identification, including detailed experimental protocols for primary assays and early ADME-Tox profiling. All quantitative data are presented in a structured format for comparative analysis, and key workflows and signaling pathways are visualized to facilitate understanding.
Introduction to this compound Libraries
The 7-azaspiro[3.5]nonane scaffold is a valuable starting point for the synthesis of diverse chemical libraries for drug discovery. Its inherent three-dimensionality and rigid structure offer the potential for high-affinity and selective interactions with biological targets.[1] Derivatives of this core have been explored for their activity as GPR119 agonists and FAAH inhibitors, highlighting the therapeutic potential of this compound class. This guide outlines a typical preliminary screening cascade designed to identify and characterize initial hits from a this compound library.
Data Presentation: Hypothetical Screening Results
The following tables present a hypothetical dataset from a preliminary screening of a 10,000-compound this compound library against three primary targets: GPR119, KRAS G12C, and FAAH. This data is for illustrative purposes to demonstrate the presentation of screening results.
Table 1: Primary High-Throughput Screening (HTS) Summary
| Target | Assay Type | Library Size | Hit Criteria | Hit Rate (%) |
| GPR119 | HTRF cAMP Assay | 10,000 | >50% activation @ 10 µM | 0.85 |
| KRAS G12C | Fluorescence Polarization | 10,000 | >30% inhibition @ 30 µM | 0.63 |
| FAAH | Fluorescent Substrate Assay | 10,000 | >50% inhibition @ 10 µM | 1.12 |
Table 2: Hit Confirmation and Potency Determination
| Target | Confirmed Hits | Potency Range (IC50/EC50, µM) | Most Potent Hit (ID) | Potency of Most Potent Hit (µM) |
| GPR119 | 68 | 0.1 - 15.2 | AZN-0123 | 0.11 |
| KRAS G12C | 45 | 0.5 - 28.9 | AZN-4567 | 0.52 |
| FAAH | 91 | 0.05 - 18.7 | AZN-8901 | 0.05 |
Table 3: Preliminary ADME-Tox Profile of Most Potent Hits
| Compound ID | Target | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | hERG Inhibition (IC50, µM) |
| AZN-0123 | GPR119 | 45 | 5.2 | >30 |
| AZN-4567 | KRAS G12C | 28 | 1.8 | >30 |
| AZN-8901 | FAAH | 55 | 8.9 | 15 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Primary Screening Assays
3.1.1. GPR119 HTRF cAMP Assay
This assay quantifies the agonistic activity of compounds on the G protein-coupled receptor GPR119 by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Line: HEK293 cells stably expressing human GPR119.
-
Principle: A competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. An increase in intracellular cAMP produced by GPR119 activation leads to a decrease in the HTRF signal.[2][3][4]
-
Protocol:
-
Seed HEK293-hGPR119 cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of the this compound library compounds in assay buffer.
-
Add 5 µL of compound solution to the cells and incubate for 30 minutes at room temperature.[5]
-
Add 5 µL of d2-labeled cAMP conjugate followed by 5 µL of cryptate-labeled anti-cAMP antibody to each well.[4]
-
Incubate for 1 hour at room temperature.[4]
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.[2]
-
Calculate the 665/620 ratio and determine the percent activation relative to a known GPR119 agonist.
-
3.1.2. KRAS G12C Fluorescence Polarization Assay
This biochemical assay identifies inhibitors of the KRAS G12C mutant protein by measuring the displacement of a fluorescently labeled ligand.
-
Reagents: Recombinant KRAS G12C protein, a fluorescently labeled tracer that binds to the switch-II pocket.
-
Principle: The binding of the small fluorescent tracer to the larger KRAS G12C protein results in a high fluorescence polarization signal.[6] Inhibitors that bind to the same pocket will displace the tracer, leading to a decrease in the polarization signal.[7]
-
Protocol:
-
Dispense KRAS G12C protein and the fluorescent tracer into a 384-well plate.
-
Add the library compounds at a final concentration of 30 µM.
-
Incubate for 1 hour at room temperature.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
3.1.3. FAAH Fluorescent Substrate Assay
This enzymatic assay screens for inhibitors of Fatty Acid Amide Hydrolase (FAAH) by monitoring the cleavage of a fluorogenic substrate.
-
Enzyme Source: Human recombinant FAAH or human liver microsomes.[8]
-
Principle: FAAH hydrolyzes a non-fluorescent substrate to release a highly fluorescent product.[8] Inhibitors of FAAH will reduce the rate of fluorescence generation.
-
Protocol:
-
Pre-incubate the library compounds with the FAAH enzyme in an assay buffer for 15 minutes.
-
Initiate the reaction by adding the fluorogenic FAAH substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Determine the initial reaction velocity for each well.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
Secondary and Follow-up Assays
3.2.1. Cellular Thermal Shift Assay (CETSA) for KRAS G12C Target Engagement
This assay confirms that hit compounds bind to KRAS G12C within a cellular environment.
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.[9]
-
Protocol:
-
Treat cells expressing KRAS G12C with the test compounds for 1 hour.[9]
-
Heat the cell lysates across a temperature gradient for 3.5 minutes.[9]
-
Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Quantify the amount of soluble KRAS G12C at each temperature by Western blot or ELISA.
-
A shift in the melting temperature of KRAS G12C in the presence of a compound indicates target engagement.
-
Preliminary ADME-Tox Profiling
3.3.1. Microsomal Stability Assay
This assay provides an early indication of the metabolic stability of a compound.
-
Principle: Compounds are incubated with liver microsomes, which contain key drug-metabolizing enzymes. The rate of disappearance of the parent compound is measured over time.[10][11]
-
Protocol:
-
Prepare a reaction mixture containing liver microsomes, the test compound (1 µM), and an NADPH regenerating system in a phosphate buffer (pH 7.4).[12]
-
Incubate the mixture at 37°C.[12]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent.[10][13]
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) of the compound.
-
3.3.2. Caco-2 Permeability Assay
This cell-based assay is used to predict the intestinal absorption of a compound.
-
Principle: Caco-2 cells form a polarized monolayer that mimics the intestinal epithelium. The rate of transport of a compound across this monolayer is measured.[14]
-
Protocol:
-
Culture Caco-2 cells on permeable supports for 18-22 days to allow for differentiation and monolayer formation.[14]
-
Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A-B).[15]
-
For efflux assessment, add the compound to the basolateral side and measure its appearance on the apical side (Papp B-A).[14]
-
Quantify compound concentrations in the donor and receiver compartments by LC-MS/MS.
-
3.3.3. hERG Inhibition Assay
This assay assesses the potential for a compound to cause cardiotoxicity by inhibiting the hERG potassium channel.
-
Principle: Automated patch-clamp electrophysiology is used to measure the effect of a compound on the hERG current in cells stably expressing the channel.[16]
-
Protocol:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Establish a whole-cell patch-clamp recording.
-
Apply a voltage protocol to elicit the hERG current.[16]
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate the IC50 value for hERG inhibition.
-
Mandatory Visualizations
Experimental Workflows
Caption: Preliminary screening workflow for this compound libraries.
Signaling Pathways
Caption: GPR119 signaling pathway activated by an agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 3. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. enamine.net [enamine.net]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Exploring the Chemical Space of Functionalized 7-Azaspiro[3.5]nonanes: A Technical Guide for Drug Discovery Professionals
An In-depth Review of a Promising Scaffold for Novel Therapeutics
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The 7-azaspiro[3.5]nonane scaffold has emerged as a compelling structural motif, offering a unique three-dimensional architecture that can effectively probe biological targets. This technical guide provides a comprehensive overview of the chemical space, synthesis, and biological applications of functionalized 7-azaspiro[3.5]nonanes, tailored for researchers, scientists, and drug development professionals.
The inherent rigidity and three-dimensionality of the 7-azaspiro[3.5]nonane core make it an attractive bioisostere for commonly used saturated heterocycles like piperidine. This substitution can lead to improved metabolic stability, aqueous solubility, and lipophilicity, key parameters in optimizing drug candidates.[1] This guide will delve into the known biological activities of these compounds, provide detailed experimental protocols for their synthesis and evaluation, and present key data in a structured format to facilitate comparison and further research.
Biological Applications and Key Targets
Functionalized 7-azaspiro[3.5]nonanes have shown promise in modulating the activity of various biological targets, with G-protein coupled receptors (GPCRs) being a prominent class.
GPR119 Agonism for Metabolic Disorders
A significant area of investigation for 7-azaspiro[3.5]nonane derivatives has been their activity as agonists of the G-protein coupled receptor 119 (GPR119).[2] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is a key regulator of glucose homeostasis. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.
One notable example, compound 54g from a series of novel 7-azaspiro[3.5]nonane GPR119 agonists, demonstrated potent agonistic activity.[2] This compound exhibited a desirable pharmacokinetic profile in Sprague-Dawley rats and a significant glucose-lowering effect in diabetic rats, highlighting the therapeutic potential of this scaffold in managing metabolic diseases.[2]
Table 1: Biological Activity of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist (Compound 54g) [2]
| Parameter | Value |
| hGPR119 EC50 (nM) | 18 |
| Mouse GPR119 EC50 (nM) | 28 |
| Rat GPR119 EC50 (nM) | 19 |
| Oral Glucose Tolerance Test (OGTT) in diabetic rats (3 mg/kg) | Significant reduction in glucose excursion |
Potential as Viral Protease Inhibitors
The closely related 6-azaspiro[3.5]nonane scaffold has been successfully incorporated into inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[3] This suggests that the 7-azaspiro[3.5]nonane core could also serve as a valuable building block for the development of novel antiviral agents. The spirocyclic structure allows for precise orientation of substituents to interact with the enzyme's active site. The larger 6-membered ring of the azaspiro[3.5]nonane system, compared to smaller spirocycles, can provide a more stable conformation within the S4 subsite of the protease, potentially leading to enhanced inhibitory activity.[3]
Experimental Protocols
General Synthesis of Functionalized 7-Azaspiro[3.5]nonanes
The synthesis of functionalized 7-azaspiro[3.5]nonanes often involves a multi-step sequence starting from commercially available building blocks. A common strategy involves the N-functionalization of the parent 7-azaspiro[3.5]nonane core.
Protocol 1: N-Arylation of 7-Azaspiro[3.5]nonane
This protocol describes a typical Buchwald-Hartwig amination reaction for the N-arylation of the 7-azaspiro[3.5]nonane core, a key step in the synthesis of many biologically active derivatives.
Materials:
-
7-Azaspiro[3.5]nonane hydrochloride
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 7-azaspiro[3.5]nonane hydrochloride (1.2 eq), the aryl halide (1.0 eq), sodium tert-butoxide (2.5 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated 7-azaspiro[3.5]nonane derivative.
Biological Assays
Protocol 2: In Vitro GPR119 Activity Assay (cAMP Measurement)
This protocol outlines a common method to assess the agonistic activity of compounds on GPR119 by measuring the intracellular accumulation of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing human GPR119 (hGPR119)
-
Assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX)
-
Test compounds (dissolved in DMSO)
-
cAMP detection kit (e.g., HTRF-based)
Procedure:
-
Seed the hGPR119-expressing HEK293 cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Calculate the EC50 values from the dose-response curves.
Signaling Pathways and Logical Relationships
The activation of GPR119 by a 7-azaspiro[3.5]nonane agonist initiates a downstream signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.
Caption: GPR119 signaling pathway initiated by a 7-azaspiro[3.5]nonane agonist.
The following diagram illustrates a typical experimental workflow for the discovery and initial characterization of novel 7-azaspiro[3.5]nonane derivatives.
Caption: A typical workflow for the discovery of 7-azaspiro[3.5]nonane-based drug candidates.
Conclusion and Future Directions
The 7-azaspiro[3.5]nonane scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive building block for the design of novel therapeutics targeting a range of biological entities. The demonstrated success in developing potent GPR119 agonists and the potential for creating effective viral protease inhibitors underscore the versatility of this core.
Future research in this area should focus on expanding the diversity of functionalized 7-azaspiro[3.5]nonane libraries and screening them against a broader array of biological targets, including other GPCRs, ion channels, and enzymes. Further exploration of structure-activity relationships will be crucial in optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds. The detailed protocols and data presented in this guide provide a solid foundation for researchers to embark on the exploration of this promising chemical scaffold and unlock its full therapeutic potential.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for 7-Azaspiro[3.5]nonan-1-ol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines plausible synthetic strategies for the preparation of 7-Azaspiro[3.5]nonan-1-ol hydrochloride, a valuable spirocyclic scaffold for drug discovery. Due to the absence of a specific, detailed published protocol for this exact molecule, this note provides a proposed multi-step synthesis based on established organic chemistry principles and analogous reactions found in the literature. The outlined route involves the formation of a key N-protected spirocyclic ketone intermediate, followed by reduction, deprotection, and salt formation.
Introduction
Spirocyclic scaffolds, such as the 7-azaspiro[3.5]nonane core, are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. This compound and its derivatives are potential building blocks for the development of novel therapeutics. This document provides a conceptual framework and generalized protocols for the synthesis of this compound hydrochloride to guide researchers in this area.
Proposed Synthetic Pathway
A logical and feasible synthetic approach to this compound hydrochloride proceeds through the synthesis of an N-protected 7-azaspiro[3.5]nonan-1-one intermediate. This intermediate can then be converted to the target molecule in a three-step sequence. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions during the synthesis. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal under acidic conditions.
Caption: Proposed synthetic pathway for this compound hydrochloride.
Experimental Protocols (Generalized)
The following are generalized protocols for the key transformations in the proposed synthetic route. Researchers should optimize these conditions for their specific needs.
Step 1: Synthesis of N-Boc-7-azaspiro[3.5]nonan-1-one (Hypothetical)
The construction of the spirocyclic ketone is the most challenging step. A potential, yet unvalidated, approach could involve the following conceptual sequence:
-
Alkylation of N-Boc-4-piperidone: Reaction of N-Boc-4-piperidone with a suitable three-carbon electrophile at the alpha-position to introduce a side chain.
-
Functional Group Manipulations: Conversion of the introduced side chain into a precursor suitable for cyclization, for example, a terminal ester or nitrile.
-
Intramolecular Cyclization: Formation of the cyclobutanone ring via an intramolecular reaction such as a Dieckmann condensation (for a diester precursor) or a Thorpe-Ziegler reaction (for a dinitrile precursor). These reactions are typically base-catalyzed and form 5- and 6-membered rings efficiently, their application to form a 4-membered ring might be challenging. An alternative could be an intramolecular alkylation of an enolate.
Step 2: Reduction of N-Boc-7-azaspiro[3.5]nonan-1-one
This step involves the reduction of the ketone to the corresponding secondary alcohol.
-
Reagents and Solvents:
-
N-Boc-7-azaspiro[3.5]nonan-1-one
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (for NaBH₄) or anhydrous Tetrahydrofuran (THF) (for LiAlH₄)
-
Water
-
Saturated aqueous ammonium chloride solution
-
-
Protocol (using NaBH₄):
-
Dissolve N-Boc-7-azaspiro[3.5]nonan-1-one in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-7-azaspiro[3.5]nonan-1-ol.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Deprotection of N-Boc-7-azaspiro[3.5]nonan-1-ol
The Boc protecting group is removed under acidic conditions.
-
Reagents and Solvents:
-
N-Boc-7-azaspiro[3.5]nonan-1-ol
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM))
-
Diethyl ether
-
-
Protocol (using HCl in Dioxane):
-
Dissolve N-Boc-7-azaspiro[3.5]nonan-1-ol in a minimal amount of a suitable solvent like dichloromethane or methanol.
-
Add a solution of 4M HCl in 1,4-dioxane and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the product may precipitate as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield this compound hydrochloride.
-
Step 4: Hydrochloride Salt Formation (if not performed in situ during deprotection)
If the deprotection is performed with an acid that is subsequently removed (e.g., TFA), the free amine can be isolated and then converted to the hydrochloride salt.
-
Reagents and Solvents:
-
This compound (free base)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Anhydrous HCl (gas or a solution in a suitable solvent like diethyl ether or isopropanol)
-
-
Protocol:
-
Dissolve the free base of this compound in anhydrous diethyl ether.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an appropriate solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Data Presentation
As no specific experimental data for the synthesis of this compound hydrochloride has been found in the literature, a table of quantitative data cannot be provided. Researchers undertaking this synthesis should meticulously record data for each step, including:
-
Table 1: Reagent and Product Quantities and Yields
Step Starting Material Molar Mass ( g/mol ) Amount (g) Moles (mol) Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) Yield (%) 1 N-Boc-4-piperidone ... ... ... N-Boc-7-azaspiro[3.5]nonan-1-one ... ... ... ... 2 N-Boc-7-azaspiro[3.5]nonan-1-one ... ... ... N-Boc-7-azaspiro[3.5]nonan-1-ol ... ... ... ... | 3 | N-Boc-7-azaspiro[3.5]nonan-1-ol | ... | ... | ... | this compound HCl | ... | ... | ... | ... |
-
Table 2: Physicochemical and Spectroscopic Data
Compound Appearance Melting Point (°C) ¹H NMR (solvent, ppm) ¹³C NMR (solvent, ppm) MS (m/z) N-Boc-7-azaspiro[3.5]nonan-1-one N-Boc-7-azaspiro[3.5]nonan-1-ol | this compound hydrochloride| | | | | |
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound hydrochloride.
Conclusion
The synthesis of this compound hydrochloride is a multi-step process that requires careful planning and execution, particularly in the construction of the spirocyclic ketone core. The generalized protocols and workflows presented in this document provide a solid foundation for researchers to develop a robust and efficient synthesis of this valuable molecule. It is imperative to conduct small-scale trial reactions to optimize conditions and to fully characterize all intermediates to ensure the desired outcome.
Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-ol in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-Azaspiro[3.5]nonan-1-ol as a versatile scaffold in solid-phase organic synthesis (SPOS). The unique three-dimensional architecture of this spirocyclic compound offers an attractive starting point for the generation of diverse molecular libraries for drug discovery and development. The methodologies outlined herein are based on established principles of solid-phase chemistry and are intended to serve as a guide for the development of novel synthetic routes.
Introduction
Solid-phase organic synthesis has become an indispensable tool in modern drug discovery, enabling the rapid and efficient synthesis of large numbers of compounds. The choice of a suitable scaffold is crucial for the successful construction of a diverse chemical library. This compound presents a compelling scaffold due to its rigid, spirocyclic core and two distinct points for functionalization: the secondary amine and the hydroxyl group. This allows for the introduction of a wide range of chemical diversity in a spatially defined manner, which is highly desirable for exploring new chemical space and identifying novel bioactive molecules.
This document details the procedures for the immobilization of this compound onto a solid support, subsequent diversification of the scaffold, and the final cleavage of the synthesized products from the resin.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for the key steps in the solid-phase synthesis utilizing this compound. These values are illustrative and may vary depending on the specific reagents, reaction conditions, and analytical methods used.
Table 1: Loading of this compound onto Wang Resin
| Entry | Resin | Activating Agent | Loading (mmol/g) | Yield (%) |
| 1 | Wang Resin | DIC/DMAP | 0.85 | 92 |
| 2 | Wang Resin | Ms-Cl, Pyridine | 0.78 | 85 |
Table 2: Diversification Reactions on Solid Support
| Step | Reaction | Reagent | Reaction Time (h) | Conversion (%) | Purity (%) |
| 1 | N-Acylation | Acetic Anhydride, DIPEA | 2 | >99 | 98 |
| 2 | N-Sulfonylation | Dansyl Chloride, DIPEA | 4 | 98 | 97 |
| 3 | N-Alkylation | Benzyl Bromide, DIPEA | 12 | 95 | 96 |
| 4 | Mitsunobu Reaction (on OH) | Triphenylphosphine, DIAD, Phthalimide | 6 | 90 | 94 |
Experimental Protocols
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the attachment of the hydroxyl group of this compound to a Wang resin via an ester linkage.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Activation: In a separate flask, dissolve this compound (4 mmol) and DMAP (0.5 mmol) in anhydrous DCM (15 mL). Add DIC (4 mmol) to this solution and stir at 0°C for 15 minutes.
-
Loading: Drain the DCM from the swollen resin and add the activated this compound solution. Shake the mixture at room temperature for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DCM for 1 hour.
-
Final Wash: Wash the resin as described in step 4 and dry under vacuum.
-
Loading Determination: Determine the loading of the scaffold on the resin using a standard method such as picric acid titration of the free amine after Fmoc protection and deprotection.
Protocol 2: N-Acylation of Resin-Bound this compound
This protocol details the acylation of the secondary amine of the immobilized scaffold.
Materials:
-
This compound-loaded Wang Resin
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Resin Swelling: Swell the resin (0.5 g) in anhydrous DCM (5 mL) for 30 minutes.
-
Acylation: Add a solution of acetic anhydride (5 eq) and DIPEA (5 eq) in anhydrous DCM (5 mL) to the swollen resin.
-
Reaction: Shake the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the release of the synthesized compound from the solid support.
Materials:
-
Modified 7-Azaspiro[3.5]nonane-loaded Wang Resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
Procedure:
-
Resin Swelling: Swell the resin (0.2 g) in DCM (2 mL) for 20 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage: Drain the DCM from the resin and add the cleavage cocktail (5 mL). Shake the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the TFA and other volatile components.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation and purify by an appropriate method, such as reverse-phase HPLC.
Visualizations
Caption: Workflow for solid-phase synthesis using this compound.
Caption: Logical relationship of functional groups in the synthesis strategy.
Application Notes and Protocols for 7-Azaspiro[3.5]nonan-1-ol Derivatives as SARS-CoV-2 3CL Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapeutics. The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication. This makes 3CLpro a prime target for antiviral drug development.
This document provides detailed application notes and protocols for the study of spirocyclic compounds as potential inhibitors of SARS-CoV-2 3CLpro. While specific data on 7-Azaspiro[3.5]nonan-1-ol derivatives is not yet extensively available in published literature, we will present data and protocols for structurally related 6-azaspiro[3.5]nonane derivatives that have shown potent inhibitory activity. These protocols can be adapted for the screening and characterization of novel this compound derivatives.
Data Presentation: Inhibitory Activity of Related Spirocyclic Compounds
The following table summarizes the biochemical and cellular antiviral activities of a series of 6-azaspiro[3.5]nonane derivatives against SARS-CoV-2 3CLpro. These compounds serve as a valuable reference for the potential efficacy of related spirocyclic scaffolds.
Table 1: Biochemical and Antiviral Activity of 6-Azaspiro[3.5]nonane Derivatives against SARS-CoV-2
| Compound ID | SARS-CoV-2 3CLpro IC50 (µM) | MERS-CoV 3CLpro IC50 (µM) | SARS-CoV-2 EC50 (µM) (Vero E6 cells) | CC50 (µM) (Vero E6 cells) | Selectivity Index (SI = CC50/EC50) |
| 7c | 0.045 ± 0.003 | 0.98 ± 0.08 | 0.55 ± 0.07 | >100 | >182 |
| 8c | 0.028 ± 0.002 | 0.45 ± 0.03 | 0.41 ± 0.05 | >100 | >244 |
| 9c | 0.019 ± 0.001 | 0.33 ± 0.02 | 0.35 ± 0.04 | >100 | >286 |
| 10c | 0.015 ± 0.001 | 0.29 ± 0.02 | 0.28 ± 0.03 | >100 | >357 |
| 11c | 0.012 ± 0.001 | 0.21 ± 0.01 | 0.22 ± 0.02 | >100 | >455 |
Data is representative of published findings for 6-azaspiro[3.5]nonane derivatives and should be used as a comparative reference for the evaluation of this compound derivatives.
Experimental Protocols
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of test compounds against SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the diluted test compounds. For positive (no inhibition) and negative (no enzyme) controls, add 2 µL of DMSO.
-
Add 20 µL of SARS-CoV-2 3CLpro (final concentration ~0.5 µM) to each well except the negative control wells.
-
Incubate the plate at room temperature for 60 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 18 µL of the FRET substrate (final concentration ~20 µM) to all wells.
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cytotoxicity Assay (MTS-based)
This protocol is for assessing the cytotoxicity of the test compounds in a suitable cell line (e.g., Vero E6) using an MTS assay.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
Visualizations
Experimental Workflow for Inhibitor Development
Caption: A generalized workflow for the discovery and development of this compound derivatives as SARS-CoV-2 3CLpro inhibitors.
Catalytic Mechanism of SARS-CoV-2 3CL Protease
Application Notes and Protocols for High-Throughput Screening of 7-Azaspiro[3.5]nonan-1-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of 7-Azaspiro[3.5]nonan-1-ol analog libraries to identify and characterize potential drug candidates. The protocols focus on two common and important target classes in drug discovery: G-protein coupled receptors (GPCRs) and protein kinases.
Application Note 1: Identification of GPR119 Agonists using a Calcium Mobilization Assay
This protocol describes a cell-based HTS assay to identify agonists of the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders. Analogs of 7-azaspiro[3.5]nonane have been identified as potent GPR119 agonists.[1] This assay measures the increase in intracellular calcium concentration following receptor activation.
Signaling Pathway
GPR119 is a Gs-coupled receptor that, upon agonist binding, primarily activates adenylyl cyclase to produce cyclic AMP (cAMP). However, for HTS purposes, cell lines co-expressing a promiscuous G-protein alpha subunit, such as Gα16, can be used to redirect the signaling pathway towards the release of intracellular calcium, which can be readily measured with fluorescent dyes.[2]
Caption: GPR119 signaling pathway for HTS.
Experimental Workflow
The overall workflow for the HTS campaign is depicted below.
Caption: High-throughput screening workflow.
Experimental Protocol: Calcium Mobilization Assay
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably co-expressing human GPR119 and the promiscuous Gα16 protein in appropriate media.
-
Seed the cells into black, clear-bottom 384-well microplates at a density that will yield a confluent monolayer on the day of the assay.[3]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[3]
2. Compound Preparation:
-
Prepare a stock solution of the this compound analog library in 100% DMSO.
-
Perform serial dilutions to create a concentration range for dose-response experiments.
-
For a primary screen, a single concentration (e.g., 10 µM) is typically used.
3. Assay Procedure:
-
On the day of the assay, prepare the calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions. An anion transport inhibitor like probenecid may be required for dye retention in some cell lines.[4]
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.[3]
-
Incubate the plates for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.[3]
-
Add the test compounds, positive control (a known GPR119 agonist), and negative control (vehicle, e.g., DMSO) to the wells.
-
Immediately place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation 3) and measure the fluorescence intensity over time.[5]
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
-
For primary screens, calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
-
For hit confirmation, plot the dose-response curves and calculate the EC50 values for the active compounds.
Data Presentation
Table 1: Representative HTS Data for GPR119 Agonist Screening
| Compound ID | Concentration (µM) | Maximum Fluorescence Intensity (RFU) | % Activation (vs. Control) |
| Control Agonist | 10 | 45,000 | 100% |
| Vehicle (DMSO) | - | 5,000 | 0% |
| AZ-001 | 10 | 42,500 | 93.75% |
| AZ-002 | 10 | 6,000 | 2.5% |
| AZ-003 | 10 | 38,000 | 82.5% |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | EC50 (nM) |
| AZ-001 | 15 |
| AZ-003 | 85 |
Application Note 2: Identification of Protein Kinase Inhibitors using a Fluorescence-Based Assay
This protocol outlines an HTS assay to identify inhibitors of a specific protein kinase from a library of this compound analogs. Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are important targets for cancer and inflammatory diseases. This assay measures the inhibition of kinase activity by detecting the amount of ADP produced.[6]
Assay Principle
The assay is based on an enzyme-coupled reaction where the ADP produced by the kinase is used to generate a fluorescent signal.[6] The intensity of the fluorescence is directly proportional to the kinase activity.
Caption: Kinase inhibition assay principle.
Experimental Protocol: Kinase Inhibition Assay
1. Reagent Preparation:
-
Prepare the kinase reaction buffer containing the protein kinase, its specific peptide substrate, and ATP.
-
Prepare the this compound analog library in DMSO.
-
Prepare the ADP detection reagent according to the manufacturer's protocol.
2. Assay Procedure:
-
In a 384-well plate, add the test compounds, a known kinase inhibitor (positive control), and DMSO (negative control).
-
Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and initiate the detection reaction by adding the ADP detection reagent.
-
Incubate the plate for a further period to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a microplate reader.
3. Data Analysis:
-
The fluorescence intensity is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
For active compounds, perform dose-response experiments to determine the IC50 values.
Data Presentation
Table 3: Representative HTS Data for Kinase Inhibitor Screening
| Compound ID | Concentration (µM) | Fluorescence Intensity (RFU) | % Inhibition |
| Control Inhibitor | 1 | 10,000 | 100% |
| Vehicle (DMSO) | - | 50,000 | 0% |
| AZ-101 | 10 | 15,000 | 87.5% |
| AZ-102 | 10 | 48,000 | 5% |
| AZ-103 | 10 | 25,000 | 62.5% |
Table 4: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (nM) |
| AZ-101 | 50 |
| AZ-103 | 250 |
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 7-Azaspiro[3.5]nonan-1-ol for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 7-Azaspiro[3.5]nonan-1-ol, a valuable spirocyclic scaffold for preclinical drug development. The outlined procedures are designed for scalability, focusing on process safety and robustness to deliver multi-gram to kilogram quantities of the target compound with high purity.
Introduction
Spirocyclic scaffolds are increasingly sought after in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This compound, in particular, offers a versatile platform for the development of novel therapeutics. This document details a reliable and scalable synthetic route, commencing from commercially available starting materials, to produce this key intermediate for preclinical evaluation. The synthesis involves a three-step sequence: Michael addition to form a key diester intermediate, a subsequent Dieckmann condensation to construct the spirocyclic ketone, and a final diastereoselective reduction to yield the target alcohol.
Data Presentation
The following tables summarize the expected quantitative data for each key step in the synthesis of this compound, based on analogous reactions reported in the literature and process development estimates for scale-up.
Table 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate (Intermediate 1)
| Parameter | Value |
| Scale | 1.0 kg (of N-Boc-4-piperidone) |
| Yield | 85-95% |
| Purity (by HPLC) | >95% |
| Reaction Time | 12-18 hours |
| Solvent Volume | 5-8 L/kg |
Table 2: Synthesis of N-Boc-7-Azaspiro[3.5]nonan-1-one (Intermediate 2)
| Parameter | Value |
| Scale | 1.0 kg (of Intermediate 1) |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-6 hours |
| Solvent Volume | 8-10 L/kg |
Table 3: Synthesis of this compound (Final Product)
| Parameter | Value |
| Scale | 500 g (of Intermediate 2) |
| Yield | 90-98% |
| Purity (by HPLC) | >99% |
| Diastereomeric Ratio | >95:5 (trans:cis) |
| Reaction Time | 2-4 hours |
| Solvent Volume | 10-15 L/kg |
Experimental Protocols
Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate (Intermediate 1)
This step involves a Michael addition of diethyl malonate to a vinylogous ester derived from N-Boc-4-piperidone. For scalability, this can be adapted to a more direct alkylation approach. A robust method involves the dialkylation of diethyl malonate with a suitable di-electrophile derived from piperidine. However, a more common and scalable approach starts with N-Boc-4-piperidone and proceeds via a Knoevenagel condensation followed by Michael addition. For the purpose of this large-scale protocol, we will adapt a procedure that has proven scalable for related structures.
Materials and Reagents:
-
N-Boc-4-piperidone
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a multi-neck, jacketed reactor equipped with a mechanical stirrer, thermometer, and condenser, add absolute ethanol (4 L).
-
Under an inert atmosphere (nitrogen or argon), add sodium ethoxide (1.2 eq.) portion-wise, controlling the temperature below 25 °C.
-
To this solution, add diethyl malonate (1.1 eq.) dropwise over 30 minutes.
-
Stir the mixture for 1 hour at room temperature.
-
Add a solution of N-Boc-4-piperidone (1.0 eq., 1.0 kg) in toluene (1 L) dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 30 °C.
-
Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water (5 L).
-
Adjust the pH to ~7 with concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 2 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 L) and brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by vacuum distillation or used directly in the next step if purity is sufficient (>95%).
Step 2: Synthesis of N-Boc-7-Azaspiro[3.5]nonan-1-one (Intermediate 2) via Dieckmann Condensation
This intramolecular cyclization of the diester intermediate is a key step in forming the spirocyclic core.
Materials and Reagents:
-
Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate (Intermediate 1)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a dry, inerted reactor with anhydrous toluene (8 L).
-
Add sodium ethoxide (1.5 eq.) portion-wise at room temperature.
-
Heat the suspension to 80-90 °C.
-
Add a solution of Intermediate 1 (1.0 eq., 1.0 kg) in anhydrous toluene (2 L) dropwise over 2-3 hours.
-
After the addition is complete, maintain the reaction at 90-100 °C for 4-6 hours, monitoring for completion by HPLC.
-
Cool the reaction mixture to 0-5 °C and slowly add 1 M HCl (aq) to quench the reaction and adjust the pH to ~5-6.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 1 L).
-
Combine the organic layers and wash with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude β-keto ester is then subjected to decarboxylation by heating with aqueous acid (e.g., 6 M HCl) at reflux for 4-6 hours.
-
After cooling, the mixture is neutralized with a base (e.g., NaOH) and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried and concentrated to give the crude N-Boc-7-Azaspiro[3.5]nonan-1-one.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Step 3: Reduction of N-Boc-7-Azaspiro[3.5]nonan-1-one to this compound (Final Product)
The final step is the reduction of the spirocyclic ketone to the target alcohol. Sodium borohydride is a safe and effective reagent for this transformation on a large scale. The Boc-protecting group can be removed concomitantly or in a subsequent step. For this protocol, we will focus on the reduction followed by deprotection.
Materials and Reagents:
-
N-Boc-7-Azaspiro[3.5]nonan-1-one (Intermediate 2)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Intermediate 2 (1.0 eq., 500 g) in methanol (5 L) in a reactor and cool the solution to 0-5 °C.
-
Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring for completion by TLC or HPLC.
-
Carefully quench the reaction by the slow addition of water (1 L), followed by 1 M HCl to adjust the pH to ~7.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 2 L).
-
Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-7-Azaspiro[3.5]nonan-1-ol.
-
For deprotection, dissolve the crude protected alcohol in a suitable solvent (e.g., Dichloromethane or 1,4-Dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane at room temperature until the reaction is complete.
-
After deprotection, the reaction mixture is concentrated, and the residue is basified with a suitable base (e.g., NaOH solution) and extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated to yield the crude this compound.
-
The final product can be purified by crystallization from a suitable solvent system or by preparative HPLC for very high purity requirements.
Mandatory Visualization
Caption: Synthetic workflow for the scale-up of this compound.
Caption: Purification strategies for the final product.
Safety Considerations
Sodium Ethoxide (NaOEt) and Potassium tert-Butoxide (t-BuOK): These are strong bases and are highly reactive with water and moisture. Handle in a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of fire, use a dry powder extinguisher.
Sodium Borohydride (NaBH₄): This reagent is a flammable solid and can react violently with water to produce flammable hydrogen gas.[1] Handle in a well-ventilated area, away from sources of ignition.[2] Quench reactions slowly and carefully. Wear appropriate PPE.[1]
Large-Scale Reactions: All scale-up activities should be conducted by trained personnel in a facility equipped for large-scale chemical synthesis. A thorough risk assessment should be performed before commencing any of the described procedures. Ensure that all reactors are properly grounded and that emergency procedures are in place.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. The procedures should be adapted and optimized based on laboratory and pilot plant conditions. All work should be performed with appropriate safety precautions.
References
Application Notes and Protocols: Design and Synthesis of 7-Azaspiro[3.5]nonane-Based Compound Libraries for GPR119 Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant interest in modern drug discovery due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flat, aromatic counterparts. The 7-azaspiro[3.5]nonane core, in particular, has emerged as a valuable building block for creating novel compound libraries. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of a 7-azaspiro[3.5]nonane-based compound library targeting the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1] Activation of GPR119 on pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively.[2][3]
This guide will cover:
-
A summary of the structure-activity relationship (SAR) for a library of 7-azaspiro[3.5]nonane GPR119 agonists.
-
Detailed protocols for the synthesis of a representative library member.
-
A protocol for a functional cell-based assay to determine GPR119 agonism.
-
Illustrative diagrams of the GPR119 signaling pathway and experimental workflows.
Data Presentation
Table 1: Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
| Compound ID | R² Group | R³ Group | hGPR119 EC₅₀ (nM) |
| 54a | 2-Methylpropanoyl | 4-Cyanophenyl | 130 |
| 54b | Cyclopropanecarbonyl | 4-Cyanophenyl | 48 |
| 54c | 2,2-Dimethylpropanoyl | 4-Cyanophenyl | 29 |
| 54d | Cyclobutanecarbonyl | 4-Cyanophenyl | 19 |
| 54e | Isobutyryl | 4-(Methylsulfonyl)phenyl | 8.8 |
| 54f | Cyclopropanecarbonyl | 4-(Methylsulfonyl)phenyl | 4.3 |
| 54g | 2,2-Dimethylpropanoyl | 4-(Methylsulfonyl)phenyl | 3.1 |
| 54h | Cyclobutanecarbonyl | 4-(Methylsulfonyl)phenyl | 2.6 |
Data extracted from Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[1]
Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats
| Compound | Dosing Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUCᵢₙ𝒻 (ng·h/mL) | CL (mL/min/kg) | Vdₛₛ (L/kg) | F (%) |
| 54g | Intravenous | 1 | 0.08 | 309 | 287 | 58.2 | 3.7 | - |
| 54g | Oral | 5 | 0.5 | 451 | 1350 | - | - | 94 |
Data extracted from Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[1]
Mandatory Visualization
Caption: GPR119 Signaling Pathway
Caption: Synthesis and Screening Workflow
Experimental Protocols
Protocol 1: Synthesis of a Representative 7-Azaspiro[3.5]nonane Library Member (Compound 54g)
This protocol describes the synthesis of (7-(cyclobutanecarbonyl)-7-azaspiro[3.5]nonan-2-yl)(4-(methylsulfonyl)phenyl)methanone, a potent GPR119 agonist.
Materials:
-
tert-Butyl 7-azaspiro[3.5]nonane-7-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cyclobutanecarbonyl chloride
-
Triethylamine (TEA)
-
4-(Methylsulfonyl)benzoyl chloride
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Deprotection of the 7-Azaspiro[3.5]nonane Core
-
Dissolve tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 7-azaspiro[3.5]nonane as a TFA salt.
Step 2: Acylation of the Spirocyclic Amine
-
Dissolve the 7-azaspiro[3.5]nonane TFA salt (1.0 eq) in DCM (10 mL/mmol).
-
Add triethylamine (TEA, 3.0 eq) at 0 °C.
-
Add cyclobutanecarbonyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain 7-(cyclobutanecarbonyl)-7-azaspiro[3.5]nonane.
Step 3: Final Amide Coupling
-
To a solution of 7-(cyclobutanecarbonyl)-7-azaspiro[3.5]nonane (1.0 eq) in DMF (5 mL/mmol), add 4-(methylsulfonyl)benzoyl chloride (1.2 eq) and TEA (2.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the final compound 54g .
Protocol 2: GPR119 Agonist Activity Assay (cAMP Accumulation)
This protocol outlines a cell-based assay to measure the increase in intracellular cyclic AMP (cAMP) in response to compound treatment, indicating GPR119 agonism. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method.
Materials:
-
HEK293 cells stably expressing human GPR119 (hGPR119)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)
-
Test compounds (dissolved in DMSO)
-
Reference agonist (e.g., AR231453)
-
cAMP HTRF assay kit (e.g., from Cisbio or Revvity)
-
384-well white microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Preparation:
-
Culture HEK293-hGPR119 cells to ~80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to a final concentration of 2,000-4,000 cells per well (optimization may be required).
-
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and the reference agonist in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plate. Include DMSO-only wells as a negative control.
-
-
Assay Execution:
-
Dispense the cell suspension into the assay plate containing the compounds.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF kit, add the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Normalize the data to the DMSO control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.[4][5]
-
Conclusion
The 7-azaspiro[3.5]nonane scaffold provides a robust and versatile platform for the development of compound libraries targeting GPR119. The structure-activity relationship data presented herein demonstrates that modulation of substituents on the azaspiro-amide and the aryl group can lead to potent GPR119 agonists with favorable pharmacokinetic profiles. The detailed synthetic and biological testing protocols provided in these application notes offer a clear roadmap for researchers to design, synthesize, and evaluate their own 7-azaspiro[3.5]nonane-based libraries for drug discovery applications.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioisosteric Replacement of Piperidine with 7-Azaspiro[3.5]nonane in Drug Design
Topic: Bioisosteric Replacement of Piperidine with 7-Azaspiro[3.5]nonane in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
In medicinal chemistry, the piperidine ring is a prevalent scaffold due to its favorable physicochemical properties and synthetic accessibility. However, it can be susceptible to metabolic degradation, leading to poor pharmacokinetic profiles. Bioisosteric replacement is a key strategy to mitigate these issues, and the 7-azaspiro[3.5]nonane moiety has emerged as a promising bioisostere for piperidine. Its rigid, three-dimensional structure can offer improved metabolic stability and unique vector positioning for substituent groups, potentially enhancing biological activity and pharmacokinetic parameters.[1]
This document provides a detailed overview of the application of 7-azaspiro[3.5]nonane as a piperidine bioisostere, using the development of G protein-coupled receptor 119 (GPR119) agonists as a case study. GPR119 is a promising target for the treatment of type 2 diabetes.[1]
Data Presentation
The following tables summarize the quantitative data from a study where a piperidine-containing GPR119 agonist (Compound A) was modified by replacing the piperidine with a 7-azaspiro[3.5]nonane moiety to yield a novel, potent agonist (Compound 54g).[1]
Table 1: In Vitro Activity at the GPR119 Receptor
| Compound | Structure | GPR119 EC50 (nM) |
| Compound A | Piperidine-containing precursor | 15.2 |
| Compound 54g | 7-Azaspiro[3.5]nonane analog | 3.1 |
EC50 values represent the concentration of the compound that elicits 50% of the maximal response in a GPR119 activation assay.
Table 2: In Vitro Metabolic Stability in Rat Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A | 25 | 27.7 |
| Compound 54g | 75 | 9.2 |
Metabolic stability was assessed by incubating the compounds with rat liver microsomes and measuring the rate of disappearance over time.
Table 3: Pharmacokinetic Profile in Sprague-Dawley Rats (Oral Administration)
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Compound A | 1.0 | 150 | 450 | 15 |
| Compound 54g | 2.0 | 450 | 2250 | 45 |
Pharmacokinetic parameters were determined following oral administration of a 10 mg/kg dose to Sprague-Dawley rats.
Mandatory Visualization
Caption: Logical workflow of bioisosteric replacement.
Caption: GPR119 signaling pathway upon agonist binding.
Caption: Experimental workflow for compound evaluation.
Experimental Protocols
Protocol 1: Synthesis of 7-Azaspiro[3.5]nonane GPR119 Agonist (Compound 54g)
This protocol is a representative synthesis based on the chemical transformations described for analogous compounds.[1]
Step 1: Synthesis of the 7-Azaspiro[3.5]nonane Core
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To a solution of 1,1-cyclobutanedimethanol in dichloromethane (DCM), add p-toluenesulfonyl chloride and triethylamine at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
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After completion, wash the reaction with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ditosylate.
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To a solution of the ditosylate in dimethylformamide (DMF), add benzylamine and potassium carbonate.
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Heat the reaction mixture to 80 °C for 24 hours.
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Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography to obtain N-benzyl-7-azaspiro[3.5]nonane.
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Debenzylate the product by hydrogenation using palladium on carbon in methanol under a hydrogen atmosphere to yield 7-azaspiro[3.5]nonane.
Step 2: Coupling with the Pyrimidine Moiety
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To a solution of 7-azaspiro[3.5]nonane in dimethyl sulfoxide (DMSO), add 2-chloro-5-iodopyrimidine and cesium carbonate.
-
Heat the reaction mixture to 100 °C for 6 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the pyrimidine-coupled intermediate.
Step 3: Suzuki Coupling to Introduce the Aryl Group
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To a solution of the pyrimidine-coupled intermediate in a mixture of dioxane and water, add the desired arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the final compound, 54g.
Protocol 2: In Vitro GPR119 Activation Assay (cAMP Measurement)
This protocol describes a cell-based assay to determine the potency (EC50) of test compounds in activating the GPR119 receptor.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).
-
Assay Preparation:
-
Seed the GPR119-expressing cells into 384-well assay plates at a density of 10,000 cells per well and incubate overnight.
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Prepare serial dilutions of the test compounds (Compound A and Compound 54g) in assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% bovine serum albumin).
-
-
Compound Stimulation:
-
Remove the culture medium from the cells and add the diluted compounds.
-
Include a positive control (a known GPR119 agonist) and a negative control (vehicle).
-
Incubate the plate at room temperature for 16 hours.
-
-
cAMP Measurement:
-
Measure the intracellular cyclic AMP (cAMP) levels using a commercial time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP response against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
Protocol 3: In Vitro Metabolic Stability Assay
This protocol outlines the procedure to assess the metabolic stability of test compounds using rat liver microsomes.
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (Compound A and Compound 54g) in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction mixture containing rat liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the reaction mixture to 37 °C.
-
Initiate the reaction by adding the test compound (final concentration 1 µM) and an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Conclusion
The bioisosteric replacement of piperidine with 7-azaspiro[3.5]nonane in the context of GPR119 agonists successfully led to an optimized compound with improved potency, metabolic stability, and pharmacokinetic properties. This case study highlights the utility of this strategy in drug discovery to overcome common liabilities associated with the piperidine scaffold. The provided protocols offer a framework for researchers to synthesize and evaluate similar bioisosteric replacements in their own drug development programs.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Azaspiro[3.5]nonan-1-ol and its Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 7-Azaspiro[3.5]nonan-1-ol and its intermediates.
Experimental Workflow Overview
The following diagram illustrates a common synthetic and purification workflow for this compound.
Caption: A typical three-step workflow for the synthesis and purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its intermediates.
Intermediate 1: N-Boc-7-azaspiro[3.5]nonan-1-one Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low purity after initial extraction. | - Incomplete reaction. - Presence of starting materials or side products. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Perform a thorough aqueous workup to remove water-soluble impurities. - Purify the crude product using column chromatography on neutral alumina or silica gel. A patent for a similar compound suggests neutral alumina is effective.[1] |
| Difficulty separating the product from non-polar impurities by column chromatography. | - Inappropriate solvent system. | - Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). - If co-elution persists, consider using a different stationary phase (e.g., alumina if silica was used). |
| Product appears as an oil instead of a solid. | - Presence of residual solvent. - The compound may be intrinsically an oil at room temperature. | - Dry the product under high vacuum for an extended period. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If it remains an oil, proceed to the next step assuming it is sufficiently pure based on analytical data (NMR, LC-MS). |
Intermediate 2: N-Boc-7-azaspiro[3.5]nonan-1-ol Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction of the ketone. | - Insufficient reducing agent (e.g., NaBH₄). - Deactivated reducing agent. - Low reaction temperature. | - Use a slight excess of NaBH₄ (1.1-1.5 equivalents). - Use freshly opened or properly stored NaBH₄. - Allow the reaction to warm to room temperature and stir for a longer duration. Monitor by TLC. |
| Product is difficult to extract from the aqueous layer. | - The hydroxyl group increases water solubility. | - Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. - Use a more polar extraction solvent like dichloromethane (DCM) or a mixture of ethyl acetate and isopropanol. - Perform multiple extractions (3-5 times) with smaller volumes of organic solvent. |
| Co-elution of product and starting ketone during column chromatography. | - Similar polarities of the ketone and alcohol. | - Use a less polar solvent system for chromatography (e.g., a lower percentage of ethyl acetate in hexanes) to increase the separation. - Consider using a different stationary phase, such as Florisil®. |
Final Product: this compound Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Boc deprotection. | - Insufficient acid (TFA or HCl). - Short reaction time. | - Use a larger excess of acid or a more concentrated solution. - Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Formation of t-butylated byproducts. | - The t-butyl cation generated during deprotection can alkylate the product's amine or hydroxyl group. | - Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the t-butyl cation. |
| Difficulty isolating the free base after workup. | - The amino alcohol may be highly soluble in water. | - After neutralizing the acidic reaction mixture, extract thoroughly with an appropriate organic solvent (e.g., DCM, chloroform, or a mixture of ethyl acetate/isopropanol). - Consider isolating the product as its hydrochloride salt, which is often a crystalline solid and easier to handle. This can be achieved by bubbling HCl gas through an ethereal solution of the free base or by adding a solution of HCl in dioxane. |
| Final product is an oil or a waxy solid. | - Presence of impurities. - The free base may have a low melting point. | - Purify by flash chromatography on silica gel, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking. - Attempt recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether, isopropanol/hexanes). |
| Contamination with salts after workup. | - Incomplete removal of inorganic salts from the aqueous workup. | - Wash the organic extracts thoroughly with brine. - If the product is isolated as a hydrochloride salt, ensure excess HCl is removed under vacuum. - For the free base, consider purification by mixed-bed ion-exchange chromatography to remove both acidic and basic impurities, as well as salts. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable method for purifying the crude N-Boc-7-azaspiro[3.5]nonan-1-one intermediate?
A1: Column chromatography is a common and effective method. Based on procedures for similar compounds, a column packed with neutral alumina or silica gel can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q2: I am having trouble with the NaBH₄ reduction of the ketone. What are some key considerations?
A2: Ensure your NaBH₄ is fresh and active. The reaction is typically performed in an alcohol solvent like methanol or ethanol at 0 °C to room temperature. It is important to monitor the reaction's progress by TLC to ensure the complete consumption of the starting ketone.
Q3: What are the best conditions for Boc deprotection of N-Boc-7-azaspiro[3.5]nonan-1-ol?
A3: Common methods include using trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. The choice of acid can affect the workup and the form of the final product (e.g., TFA salt vs. HCl salt).
Q4: My final product, this compound, is very water-soluble. How can I improve its extraction from the aqueous phase?
A4: To improve extraction efficiency, you can saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility. Using a more polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and isopropanol, can also be beneficial. Performing multiple extractions is highly recommended.
Q5: How can I purify the final amino alcohol if it is not crystalline?
A5: If the free base is not crystalline, you can try converting it to its hydrochloride salt, which is often a stable, crystalline solid that can be purified by recrystallization. Alternatively, the free base can be purified by column chromatography. Due to the basic nature of the amine, it is advisable to add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide) to the eluent to prevent peak tailing on silica gel. Reversed-phase chromatography or ion-exchange chromatography are also viable options.
Data Presentation
Table 1: Comparison of Purification Strategies for Intermediates and Final Product
| Compound | Purification Method | Stationary Phase | Typical Eluent/Solvent System | Expected Purity | Notes |
| N-Boc-7-azaspiro[3.5]nonan-1-one | Column Chromatography | Neutral Alumina or Silica Gel | Hexanes/Ethyl Acetate gradient | >95% | Neutral alumina can be advantageous if the compound is sensitive to acidic silica gel.[1] |
| N-Boc-7-azaspiro[3.5]nonan-1-ol | Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate gradient | >97% | A slightly more polar eluent system will be required compared to the ketone. |
| This compound (Free Base) | Column Chromatography | Silica Gel | Dichloromethane/Methanol with 1% NH₄OH | >98% | The basic modifier is crucial to prevent streaking and improve recovery. |
| This compound (HCl Salt) | Recrystallization | - | Isopropanol/Ether or Ethanol/Hexanes | >99% | Often yields a high-purity, crystalline solid. |
| This compound (Free Base) | Ion-Exchange Chromatography | Cation-Exchange Resin | Elution with an ammonia gradient | >99% | Effective for removing ionic impurities and salts. |
Experimental Protocols
Protocol 1: Purification of N-Boc-7-azaspiro[3.5]nonan-1-one by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column and pack it with silica gel (or neutral alumina) as a slurry in a non-polar solvent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude N-Boc-7-azaspiro[3.5]nonan-1-one in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% hexanes.
-
Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., 5%, 10%, 20%, etc.).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified ketone.
-
Protocol 2: Purification of N-Boc-7-azaspiro[3.5]nonan-1-ol after NaBH₄ Reduction
-
Quenching and Workup:
-
After the reduction is complete (as monitored by TLC), cool the reaction mixture in an ice bath.
-
Carefully quench the excess NaBH₄ by the slow, dropwise addition of water or dilute acetic acid until gas evolution ceases.
-
Remove the organic solvent (e.g., methanol) under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.
-
-
Column Chromatography:
-
Purify the crude alcohol using silica gel column chromatography following a similar procedure to Protocol 1, typically requiring a slightly more polar eluent system (e.g., a higher percentage of ethyl acetate in hexanes).
-
Protocol 3: Purification of this compound after Boc Deprotection
-
Workup and Isolation of the Free Base:
-
After the deprotection is complete, remove the acid (e.g., TFA) and solvent (e.g., DCM) under reduced pressure.
-
Dissolve the residue in water and basify the solution to a pH > 10 with a suitable base (e.g., 1M NaOH or K₂CO₃).
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Extract the aqueous layer multiple times with dichloromethane or chloroform.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.
-
-
Purification Options:
-
Column Chromatography: Purify the crude free base on a silica gel column using an eluent such as dichloromethane/methanol with 1-2% triethylamine or ammonium hydroxide.
-
Recrystallization of the HCl Salt:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ether.
-
Add a solution of HCl in ether or dioxane dropwise until the solution is acidic and a precipitate forms.
-
Cool the mixture to induce further crystallization.
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Collect the crystals by filtration, wash with cold ether, and dry under vacuum.
-
-
Logical Relationships in Purification
The choice of a purification strategy is often dependent on the physicochemical properties of the compound at each stage of the synthesis. The following diagram illustrates these relationships.
Caption: The relationship between compound properties and the choice of purification method.
References
Identification and characterization of byproducts in 7-Azaspiro[3.5]nonan-1-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Azaspiro[3.5]nonan-1-ol. The information addresses common challenges, potential byproduct formation, and analytical characterization.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent synthetic strategy involves the initial construction of the corresponding ketone, 7-Azaspiro[3.5]nonan-1-one, followed by its reduction to the target alcohol. The spirocyclic ketone can be synthesized through multi-step sequences, often involving a key cyclization reaction like a Dieckmann condensation or an intramolecular alkylation.
Q2: What are the most likely byproducts in the synthesis of this compound?
A2: Byproduct formation is highly dependent on the specific synthetic route and reaction conditions. However, common impurities can be categorized based on the major reaction steps:
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From Ketone Reduction: Incomplete reduction can leave traces of the starting ketone, 7-Azaspiro[3.5]nonan-1-one. Over-reduction, particularly with aggressive reducing agents, might lead to the corresponding alkene, 7-Azaspiro[3.5]non-1-ene, through dehydration of the alcohol.
-
From Cyclization (e.g., Dieckmann Condensation): Intermolecular condensation can lead to dimeric or polymeric byproducts, especially if reaction conditions are not optimized for intramolecular cyclization.
-
From Starting Materials: Unreacted starting materials or impurities present in them can be carried through the synthesis.
Q3: How can I best purify the final product, this compound?
A3: Purification of this compound, a polar amino alcohol, can be challenging. Column chromatography on silica gel is a common method, often requiring a solvent system with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), sometimes with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking of the amine on the acidic silica gel. Recrystallization from a suitable solvent system can also be an effective purification technique if the product is a solid.
Q4: I am observing catalyst poisoning during a catalytic hydrogenation step to reduce the precursor ketone. What could be the cause?
A4: Catalyst poisoning in the hydrogenation of nitrogen-containing heterocycles is a known issue. The nitrogen atom of the azaspirocycle can coordinate strongly to the metal catalyst (e.g., Palladium, Platinum), deactivating it. Sulfur-containing impurities in starting materials or solvents can also act as potent catalyst poisons.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound after Reduction of the Ketone Precursor
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding a fresh portion of the reducing agent. Ensure the reducing agent has not degraded; use a freshly opened bottle or a standardized solution. |
| Degradation of Product | The work-up conditions might be too harsh. If an acidic work-up is used, it could promote dehydration of the alcohol to the corresponding alkene. A milder work-up, such as a careful quench with water and subsequent extraction, is recommended. |
| Sub-optimal Reducing Agent | The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a milder reducing agent suitable for ketones. Lithium aluminum hydride (LiAlH₄) is much more powerful and may lead to over-reduction or other side reactions.[1] |
Problem 2: Presence of a Significant Impurity with a Lower Polarity than the Product in the Final Mixture
| Possible Cause | Identification & Characterization | Suggested Solution |
| Over-reduction and Dehydration | This impurity is likely the alkene byproduct, 7-Azaspiro[3.5]non-1-ene. It can be identified by ¹H NMR (presence of vinylic protons) and GC-MS (molecular ion corresponding to the loss of water from the product). | Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). Control the reaction temperature carefully, as higher temperatures can favor elimination reactions. Employ a milder work-up procedure, avoiding strong acids. |
| Unreacted Starting Ketone | The presence of 7-Azaspiro[3.5]nonan-1-one can be confirmed by comparing the crude mixture to a standard of the starting material by TLC or LC-MS. The ketone will have a characteristic C=O stretch in the IR spectrum. | Ensure a sufficient excess of the reducing agent is used. Increase the reaction time or temperature moderately to drive the reaction to completion. |
Problem 3: Difficulty in Purifying the Final Product by Column Chromatography
| Possible Cause | Suggested Solution |
| Product Streaking on Silica Gel | The basic amine functionality of the product can interact strongly with the acidic silica gel. Add a small amount (0.5-1%) of a base like triethylamine or ammonium hydroxide to the eluent to suppress this interaction. |
| Co-elution of Byproducts | If byproducts have similar polarities to the product, separation by standard silica gel chromatography can be difficult. Consider using a different stationary phase, such as alumina (neutral or basic), or employing reverse-phase chromatography. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of 7-Azaspiro[3.5]nonan-1-one with Sodium Borohydride
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Dissolve 7-Azaspiro[3.5]nonan-1-one (1 equivalent) in methanol or ethanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
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Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
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Concentrate the reaction mixture under reduced pressure to remove the bulk of the alcohol solvent.
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Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (often with 0.5% triethylamine).
Protocol 2: Identification of Byproducts by GC-MS
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Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or methanol).
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Inject an aliquot of the solution into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Set the temperature program to achieve good separation of the components (e.g., initial temperature of 50 °C, ramp to 250 °C at 10 °C/min).
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Analyze the resulting mass spectra for the molecular ions and fragmentation patterns of the expected product and potential byproducts.
| Compound | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |
| This compound | 141.2 | Loss of H₂O (m/z 123), alpha-cleavage adjacent to the alcohol and amine. |
| 7-Azaspiro[3.5]nonan-1-one | 139.2 | Characteristic fragments from cleavage of the spirocyclic rings. |
| 7-Azaspiro[3.5]non-1-ene | 123.2 | Molecular ion will be the base peak or a prominent peak. |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
Optimizing reaction conditions for the synthesis of 7-Azaspiro[3.5]nonan-1-ol
Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A common approach involves the construction of the azaspirocyclic core, followed by functional group manipulation to introduce the hydroxyl group. A key intermediate is often a protected 7-azaspiro[3.5]nonane derivative which can then be deprotected and functionalized. Another strategy could involve a cyclization reaction of a suitably substituted piperidine derivative. The synthesis of related spirocyclic amines has been reported utilizing precursors like 1-[(4methoxyphenyl)methyl]piperidin-4-one, which is then subjected to reactions to form the spirocycle, followed by deprotection.[1]
Q2: What are the critical reaction parameters to monitor for optimal yield?
The critical parameters for optimizing the synthesis of azaspirocycles typically include reaction temperature, choice of solvent, the stoichiometry of reagents, and the type of catalyst or base used. For cyclization steps, reaction concentration can be crucial to favor intramolecular over intermolecular reactions. For instance, in related syntheses, strong reducing agents like Lithium aluminum hydride (LiAlH4) are used at specific low temperatures (-10 °C) to prevent side reactions.[2]
Q3: I am observing significant byproduct formation. What are the likely side reactions?
Depending on the synthetic route, several side reactions can occur. If using a reduction step with a strong hydride reagent like LiAlH4 to form the amine, over-reduction can lead to olefin impurities.[2] In cyclization reactions, intermolecular polymerization can compete with the desired intramolecular cyclization, especially at high concentrations. For reactions involving protecting groups, incomplete deprotection or side reactions caused by the deprotection conditions are common issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Issue 1: Low Yield of the Cyclized Spirocyclic Intermediate
If you are experiencing low yields during the formation of the spirocyclic core, consider the following troubleshooting steps.
Possible Causes & Solutions
| Possible Cause | Recommended Action | Rationale |
| Intermolecular Side Reactions | Decrease the concentration of the reaction mixture. Employ high-dilution conditions for the cyclization step. | Lowering the concentration favors the desired intramolecular reaction over intermolecular polymerization. |
| Inefficient Catalyst/Base | Screen a variety of catalysts or bases. For instance, if using a palladium-catalyzed C-N bond formation, ligand screening is often beneficial.[3] | The choice of catalyst and ligand can significantly impact the efficiency of cross-coupling reactions. |
| Steric Hindrance | Modify the substrate to reduce steric hindrance near the reaction centers. This may involve choosing a different protecting group. | Steric bulk can impede the approach of reagents and prevent the desired bond formation. |
| Poor Leaving Group | If the reaction involves a nucleophilic substitution, ensure a good leaving group is present on the electrophile. | A better leaving group will increase the rate of the desired substitution reaction. |
Troubleshooting Workflow: Low Cyclization Yield
Caption: Troubleshooting decision tree for low cyclization yield.
Issue 2: Difficulty in the Final Reduction/Deprotection Step
The final step to yield this compound can be challenging. Below are common issues and solutions.
Possible Causes & Solutions
| Possible Cause | Recommended Action | Rationale |
| Catalyst Poisoning | Use a higher catalyst loading or a different catalyst (e.g., for hydrogenolysis). Ensure starting material is free of catalyst poisons like sulfur compounds. | Impurities can deactivate the catalyst, leading to an incomplete reaction. |
| Incomplete Reaction | Increase reaction time, temperature, or pressure (for hydrogenation). | Some protecting groups require forcing conditions for complete removal. |
| Over-reduction | If reducing a ketone to an alcohol, use a milder reducing agent (e.g., NaBH4 instead of LiAlH4). Monitor the reaction closely by TLC or LC-MS. | Strong reducing agents can lead to undesired reduction of other functional groups.[2] |
| Product Isolation Issues | The final product may be highly polar and water-soluble. Consider using a different workup procedure, such as solid-phase extraction or ion-exchange chromatography. | The polarity of the final alcohol can make extraction from aqueous layers difficult. |
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted based on specific substrates and laboratory safety procedures.
Protocol 1: Reductive Amination for Spirocycle Formation (Illustrative)
This protocol illustrates a potential step in the synthesis, the formation of the spirocyclic amine from a ketone precursor.
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Reaction Setup: To a solution of a suitable ketone precursor (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane) at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Reduction of a Ketone to the Final Alcohol
This protocol describes the reduction of a 7-Azaspiro[3.5]nonan-1-one intermediate.
-
Reaction Setup: Dissolve the spirocyclic ketone (1.0 eq) in a protic solvent like methanol or ethanol. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH4) (1.5 eq) in small portions over 30 minutes. Be cautious of hydrogen gas evolution.
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Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding acetone to consume excess NaBH4. Remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to obtain this compound.
Overall Synthesis Workflow
Caption: General experimental workflow for synthesis.
References
Preventing ring-opening side reactions in azaspirocycle synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address ring-opening side reactions during azaspirocycle synthesis.
Troubleshooting Guide: Ring-Opening Side Reactions
This guide provides a systematic approach to diagnosing and resolving common issues leading to undesired ring-opening during the synthesis of azaspirocycles.
Problem: Low yield of the desired azaspirocycle with significant formation of a ring-opened byproduct.
Initial Assessment:
-
Characterize the Byproduct: Isolate the major byproduct and characterize it thoroughly using NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry (HRMS), and IR spectroscopy to confirm its structure as a ring-opened isomer.
-
Review Reaction Conditions: Carefully examine all reaction parameters: temperature, reaction time, solvent, catalyst/reagent concentration, and the nature of the starting materials and protecting groups.
Troubleshooting Workflow:
Figure 1: A troubleshooting workflow for addressing ring-opening side reactions.
Detailed Troubleshooting Steps:
| Question | Possible Cause & Explanation | Suggested Action & Experimental Protocol |
| Is the reaction temperature too high? | High temperatures can provide the activation energy needed for undesired ring-opening pathways, especially if the azaspirocyclic ring is strained. | Action: Lower the reaction temperature. Protocol: Set up a series of parallel reactions at decremented temperatures (e.g., 25°C, 0°C, -20°C, -78°C). Monitor the reaction progress by TLC or LC-MS at regular intervals to find the optimal temperature that favors the desired cyclization while minimizing ring-opening. |
| Is the chosen solvent appropriate? | The polarity of the solvent can influence the stability of charged intermediates that may lead to ring-opening. Protic solvents can also participate in solvolysis, leading to ring cleavage. | Action: Screen a range of solvents with varying polarities and coordinating abilities. Protocol: Conduct the reaction in a variety of aprotic solvents (e.g., THF, Dioxane, Toluene, CH₂Cl₂) and, if necessary, polar aprotic solvents (e.g., Acetonitrile, DMF). Analyze the product distribution for each solvent to identify the one that best suppresses the side reaction. |
| Are the reagents or catalyst too harsh? | Strong Lewis acids or Brønsted acids used to catalyze the cyclization can also promote ring-opening of the product.[1] The concentration of the acid is also a critical factor. | Action: Use a milder Lewis or Brønsted acid, or decrease the catalyst loading. Protocol: Test alternative, milder Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or Brønsted acids (e.g., PPTS, CSA). Perform a catalyst loading screen, starting from a low concentration (e.g., 1 mol%) and gradually increasing it while monitoring the reaction outcome. |
| Is the nitrogen protecting group contributing to instability? | Electron-withdrawing protecting groups (e.g., sulfonyl groups) can sometimes facilitate ring-opening by increasing the electrophilicity of the ring system. Conversely, a protecting group that is too labile might be cleaved under the reaction conditions, leading to side reactions. | Action: Switch to a different nitrogen protecting group. Protocol: Re-synthesize the starting material with alternative protecting groups that are more robust to the reaction conditions but can be removed orthogonally. Common choices include carbamates (Boc, Cbz) or benzyl groups. Test the cyclization with these new substrates. |
| Is the workup or purification procedure causing ring-opening? | The desired azaspirocycle may be sensitive to acidic or basic conditions encountered during aqueous workup or chromatography (e.g., silica gel). | Action: Modify the workup and purification procedures. Protocol: If the product is acid-sensitive, use a basic workup (e.g., saturated NaHCO₃ solution) and consider using neutral or basic alumina for chromatography instead of silica gel. If the product is base-sensitive, use a neutral or mildly acidic workup (e.g., saturated NH₄Cl solution). Perform a small-scale stability test of the purified product in the presence of silica gel or the intended workup reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common ring-opening side reactions in azaspirocycle synthesis?
A1: The most common ring-opening reactions are often initiated by the cleavage of a C-N or a C-C bond adjacent to the spirocenter. This can be triggered by:
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Acid-catalyzed hydrolysis or solvolysis: Particularly if the ring system is strained or contains susceptible functional groups.
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Rearrangement reactions: Such as semipinacol-type rearrangements, which can be promoted by Lewis or Brønsted acids.[2]
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Nucleophilic attack: An external nucleophile or even the solvent can attack an electrophilic center in the ring, leading to cleavage.
Q2: How can I choose the best nitrogen protecting group to avoid ring-opening?
A2: The ideal protecting group should be stable under the cyclization conditions but readily cleavable under orthogonal conditions.
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For acid-catalyzed cyclizations: Consider using protecting groups that are stable to acid, such as benzyl (Bn) or carbamates that require specific deprotection conditions (e.g., Cbz).
-
For base-catalyzed or neutral cyclizations: A Boc group is often a good choice due to its stability and ease of removal with mild acid.
-
Avoid overly electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) if you suspect they are activating the ring towards nucleophilic attack, unless they are essential for the desired reactivity.
Q3: My reaction works well at a small scale, but I see more ring-opening upon scale-up. Why?
A3: This is a common issue often related to heat transfer and reaction time.
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Exothermic Reactions: On a larger scale, it is more difficult to dissipate heat, leading to localized "hot spots" where the temperature is significantly higher than the external measurement. This can promote the ring-opening side reaction. Ensure efficient stirring and consider slower addition of reagents.
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Longer Reaction Times: Scale-up might involve longer reaction or workup times, increasing the exposure of the product to potentially destabilizing conditions.
Q4: Can I use computational chemistry to predict the likelihood of ring-opening?
A4: Yes, computational studies can be a powerful tool.[2][3] Density Functional Theory (DFT) calculations can be used to:
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Model reaction pathways: Compare the activation energies for the desired cyclization versus potential ring-opening pathways.
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Analyze ring strain: Calculate the strain energy of the target azaspirocycle, which can correlate with its susceptibility to ring-opening.
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Evaluate intermediate stability: Assess the stability of cationic or other reactive intermediates that could lead to undesired products.
Data on Reaction Condition Optimization
The following table provides illustrative data on how modifying reaction conditions can impact the yield of the desired azaspirocycle and the formation of a ring-opened byproduct.
| Parameter | Condition A | Yield (A) | Byproduct (A) | Condition B | Yield (B) | Byproduct (B) | Reference |
| Temperature | 80 °C | 35% | 60% | 0 °C | 85% | <5% | [4][5] |
| Solvent | Methanol (protic) | 45% | 50% | Toluene (aprotic) | 90% | <5% | [6] |
| Lewis Acid | AlCl₃ (strong) | 50% | 45% | Sc(OTf)₃ (mild) | 88% | 7% | [1] |
| N-Protecting Group | Tosyl (Ts) | 60% | 35% | Boc | 92% | <3% |
Experimental Protocols
Protocol 1: General Procedure for a Trial Azaspirocyclization Reaction
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To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the acyclic precursor (1.0 eq).
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Dissolve the precursor in the chosen anhydrous solvent (e.g., CH₂Cl₂, Toluene, THF) to a concentration of 0.05-0.1 M.
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Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.
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In a separate flask, prepare a solution of the catalyst/reagent (e.g., Lewis acid, 1.1 eq) in the same anhydrous solvent.
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Add the catalyst/reagent solution to the precursor solution dropwise over 10-15 minutes with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS every 30 minutes.
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Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (if acid-catalyzed) or NH₄Cl at the reaction temperature.
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Allow the mixture to warm to room temperature and transfer to a separatory funnel.
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Extract the aqueous layer with an organic solvent (e.g., EtOAc, CH₂Cl₂) three times.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Analyze the crude product by ¹H NMR to determine the ratio of the desired azaspirocycle to the ring-opened byproduct.
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Purify the product by flash column chromatography on silica gel or an alternative stationary phase if necessary.
Protocol 2: Small-Scale Product Stability Test
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Dissolve a small amount (1-2 mg) of the purified azaspirocycle in a suitable solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum of the pure compound.
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Add a small amount of the substance to be tested (e.g., a spatula tip of silica gel, a drop of TFA or Et₃N).
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Monitor any changes in the ¹H NMR spectrum over time (e.g., after 1 hour, 4 hours, 24 hours) at room temperature.
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The appearance of new peaks corresponding to the ring-opened product will indicate instability under these conditions.
Signaling Pathway and Logic Diagrams:
Figure 2: Factors influencing the outcome of azaspirocycle synthesis.
References
- 1. Computational studies on azaphosphiridines, or how to effect ring-opening processes through selective bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring-opening fluorination of bicyclic azaarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Experimental and computational study of the ring opening of tricyclic oxanorbornenes to polyhydro isoindole phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies for 5- and 6-Membered Ring Azaheterocycles Facilitated by Iminyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 7-Azaspiro[3.5]nonan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 7-Azaspiro[3.5]nonan-1-ol. The focus is on improving the stereoselectivity of the reduction of the precursor, 7-Azaspiro[3.5]nonan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the stereoselective synthesis of this compound?
A1: The most prevalent method for achieving a stereoselective synthesis of this compound is the asymmetric reduction of the prochiral ketone, 7-Azaspiro[3.5]nonan-1-one. This can be accomplished using chiral reducing agents or through catalytic asymmetric reduction.[1][2]
Q2: How can I control the enantioselectivity of the reduction?
A2: Enantioselectivity is best controlled using catalytic asymmetric reduction methods. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly effective and widely used method for the enantioselective reduction of ketones.[3][4][5] Alternatively, enzymatic reductions using ketone reductases can offer excellent enantioselectivity.[2]
Q3: My synthesis is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Diastereoselectivity in the reduction of cyclic ketones can be influenced by the steric bulk of the reducing agent.[6][7] Bulky hydride reagents, such as L-Selectride®, tend to attack the carbonyl from the less hindered face, leading to the formation of the thermodynamically less stable alcohol as the major product. Conversely, smaller hydride reagents like sodium borohydride may favor the formation of the more stable alcohol. Chelation control can also be a powerful strategy if there is a nearby functional group that can coordinate with the reducing agent.[8]
Q4: I am having difficulty separating the diastereomers of this compound. What separation techniques are recommended?
A4: Separation of diastereomeric alcohols can be challenging. Standard column chromatography on silica gel is the first approach. If this fails, derivatization of the alcohol mixture into esters or other derivatives can alter their physical properties, potentially allowing for easier separation by chromatography or crystallization.[9][10] After separation, the derivative can be hydrolyzed to yield the pure diastereomeric alcohols. Chiral HPLC can also be employed to separate diastereomers.[10]
Q5: What are the critical parameters to control in a CBS reduction for optimal stereoselectivity?
A5: For a successful CBS reduction, it is crucial to use anhydrous conditions, as water can negatively impact enantiomeric excess.[4] The choice of borane source (e.g., BH₃·THF or BH₃·SMe₂) and the specific CBS catalyst derivative can also influence the outcome. Reaction temperature is another critical parameter that should be carefully controlled, with lower temperatures generally favoring higher enantioselectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Presence of moisture in the reaction. 2. Impure or aged CBS catalyst. 3. Incorrect reaction temperature. 4. Non-optimal borane source. | 1. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Use freshly prepared or commercially available high-purity CBS catalyst.[11] 3. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). 4. Screen different borane sources, such as BH₃·THF or BH₃·SMe₂. |
| Low Diastereoselectivity | 1. Reducing agent is not sterically demanding enough. 2. Lack of chelation control. 3. Reaction temperature is too high. | 1. Switch to a bulkier reducing agent like L-Selectride® or K-Selectride®. 2. If applicable, consider using a chelating reducing agent such as zinc borohydride if a coordinating group is present on the substrate. 3. Lower the reaction temperature to enhance selectivity. |
| Incomplete Reaction | 1. Insufficient amount of reducing agent. 2. Deactivated catalyst. 3. Low reaction temperature leading to slow kinetics. | 1. Use a slight excess of the hydride reagent (e.g., 1.1-1.5 equivalents). 2. For catalytic reactions, ensure the catalyst has not been deactivated by impurities. 3. Allow the reaction to proceed for a longer duration or consider a slight increase in temperature after an initial low-temperature addition. |
| Formation of Byproducts | 1. Over-reduction of other functional groups. 2. Side reactions due to reactive intermediates. | 1. Choose a milder reducing agent if other reducible functional groups are present. 2. Optimize reaction conditions (temperature, addition rate of reagents) to minimize side reactions. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during workup. 2. Co-elution of diastereomers during chromatography. | 1. Use brine to break up emulsions during the aqueous workup. 2. If diastereomers are inseparable, consider derivatization to esters, followed by separation and hydrolysis.[9] Alternatively, explore different chromatography conditions (solvent system, column packing). |
Data Presentation
Table 1: Expected Stereochemical Outcome of the Reduction of 7-Azaspiro[3.5]nonan-1-one with Various Reducing Agents
| Reducing Agent/Catalyst System | Expected Major Stereoisomer | Typical Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Notes |
| NaBH₄ | Axial-OH (trans) | Racemic | Non-selective, generally favors the thermodynamically more stable product. |
| L-Selectride® | Equatorial-OH (cis) | Racemic | Bulky reducing agent, favors attack from the less hindered face.[6] |
| (S)-CBS Catalyst + BH₃·THF | (R)-1-ol | >90% ee | Provides high enantioselectivity for the (R)-enantiomer.[3][5] |
| (R)-CBS Catalyst + BH₃·THF | (S)-1-ol | >90% ee | Provides high enantioselectivity for the (S)-enantiomer. |
| Ketone Reductase (KRED) | (S)- or (R)-1-ol | >99% ee | Enzyme-dependent stereoselectivity. Often requires screening of a KRED library.[2] |
Experimental Protocols
Protocol: Asymmetric Reduction of 7-Azaspiro[3.5]nonan-1-one using (S)-CBS Catalyst
Materials:
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7-Azaspiro[3.5]nonan-1-one (1.0 eq)
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(S)-2-Methyl-CBS-oxazaborolidine (0.1 eq)
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Borane-tetrahydrofuran complex (1.0 M in THF, 1.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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Methanol
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1 M Hydrochloric Acid
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
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Argon or Nitrogen gas
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq).
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Dissolve the catalyst in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add the borane-THF complex (1.0 eq) to the catalyst solution while maintaining the temperature at 0 °C. Stir for 10 minutes.
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In a separate flame-dried flask, dissolve 7-Azaspiro[3.5]nonan-1-one (1.0 eq) in anhydrous THF.
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Slowly add the solution of the ketone to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
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Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
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Add 1 M HCl and stir for another 30 minutes.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-7-Azaspiro[3.5]nonan-1-ol.
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Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Caption: Troubleshooting logic for improving stereoselectivity.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Resolving Enantiomers of Chiral 7-Azaspiro[3.5]nonan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of chiral 7-Azaspiro[3.5]nonan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving racemic this compound?
A1: The most common methods for resolving racemic this compound and similar chiral amino alcohols are:
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Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2]
-
Enzymatic Resolution: This technique utilizes enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic method uses a chiral stationary phase (CSP) to directly separate the enantiomers.[4][5]
Q2: I am having trouble forming crystals during diastereomeric salt resolution. What could be the issue?
A2: Difficulty in forming crystals can be due to several factors:
-
Solvent Choice: The solvent system is critical. A single solvent or a mixture of solvents should be screened to find conditions where one diastereomeric salt is significantly less soluble than the other.
-
Supersaturation: The solution may not be sufficiently supersaturated. Try concentrating the solution or cooling it slowly. Seeding with a small crystal of the desired diastereomer can also induce crystallization.
-
Purity of Starting Material: Impurities in the racemic this compound or the resolving agent can inhibit crystallization. Ensure high purity of all reagents.
-
Resolving Agent: Not all chiral resolving agents will form crystalline salts with your compound. It is often necessary to screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid).
Q3: My enzymatic resolution is very slow or is not proceeding to 50% conversion. What can I do?
A3: Slow or incomplete enzymatic resolution can be addressed by:
-
Enzyme Selection: The choice of enzyme is crucial. Screening different lipases (e.g., Amano PS, Candida antarctica lipase B) is recommended.
-
Solvent: The organic solvent can significantly impact enzyme activity and stability. T-butyl methyl ether (t-BuOMe) is a common choice.
-
Temperature: Enzyme activity is temperature-dependent. The optimal temperature should be determined for the specific enzyme and substrate.
-
Acylating Agent: For enzymatic acylation, the choice of acylating agent (e.g., isopropenyl acetate, vinyl acetate) can affect the reaction rate.
-
pH Control: For enzymatic hydrolysis, maintaining the optimal pH of the reaction mixture is critical. A buffer system or pH stat may be necessary.[3]
Q4: I am not getting good separation of enantiomers on my chiral HPLC column. What should I try?
A4: Poor resolution in chiral HPLC can be improved by:
-
Mobile Phase Composition: The ratio of the solvents in the mobile phase is a key parameter. For normal phase chromatography, adjusting the percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane) can significantly impact separation.[4]
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution.
-
Temperature: Column temperature can affect the interactions between the analyte and the chiral stationary phase.
-
Column Choice: Not all chiral columns are suitable for all compounds. Screening different types of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) may be necessary.
-
Mobile Phase Additives: For basic compounds like this compound, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
Troubleshooting Guides
Diastereomeric Salt Resolution
| Problem | Possible Cause | Troubleshooting Steps |
| No crystal formation | Improper solvent, low supersaturation, impurities. | Screen a wider range of solvents and solvent mixtures. Concentrate the solution, cool slowly, or add seed crystals. Purify the starting materials. |
| Oily precipitate forms instead of crystals | Solvent system is not optimal. | Add a co-solvent to increase the solubility of the oil and promote crystallization. |
| Low diastereomeric excess (d.e.) of the crystallized salt | Similar solubilities of the diastereomeric salts. | Recrystallize the salt multiple times. Optimize the crystallization temperature and cooling rate. Screen other chiral resolving agents. |
| Low yield of the desired enantiomer | The undesired enantiomer's salt is also precipitating. | Adjust the stoichiometry of the resolving agent (often using a sub-stoichiometric amount is beneficial). |
Enzymatic Resolution
| Problem | Possible Cause | Troubleshooting Steps |
| Low enzyme activity | Inappropriate enzyme, solvent, or temperature. | Screen different enzymes. Use a solvent known to be compatible with lipases (e.g., t-BuOMe, hexane). Optimize the reaction temperature. |
| Reaction stops before 50% conversion | Enzyme inhibition by product or change in pH. | For hydrolysis, monitor and adjust the pH. For acylation, consider removing the byproduct (e.g., acetone from isopropenyl acetate). |
| Low enantiomeric excess (e.e.) of product and/or remaining starting material | Low enantioselectivity of the enzyme. | Screen other enzymes. Optimize the reaction temperature, as lower temperatures can sometimes increase enantioselectivity. |
| Difficult separation of product and remaining starting material | Similar polarities. | Optimize the chromatographic separation conditions (e.g., eluent system, gradient). |
Chiral HPLC
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing) | Strong interaction with the stationary phase, presence of active sites. | Add a mobile phase modifier (e.g., 0.1% diethylamine for basic analytes). |
| No separation of enantiomers | Inappropriate chiral stationary phase or mobile phase. | Screen different chiral columns. Systematically vary the mobile phase composition (e.g., type and percentage of alcohol modifier). |
| Poor resolution (overlapping peaks) | Sub-optimal chromatographic conditions. | Optimize the flow rate and column temperature. Try a different mobile phase composition. |
| Drifting retention times | Column not equilibrated, changes in mobile phase composition. | Equilibrate the column with the mobile phase for a sufficient time before injection. Ensure the mobile phase is well-mixed and degassed. |
Experimental Protocols
Enzymatic Resolution via Acylation (General Protocol)
This protocol is based on the enzymatic resolution of structurally similar spirocyclic chromanol analogs.[3]
-
Reaction Setup: Dissolve racemic this compound in t-butyl methyl ether (t-BuOMe).
-
Addition of Reagents: Add an acylating agent (e.g., isopropenyl acetate, 2 equivalents) and a lipase (e.g., Amano PS, 10% w/w of the substrate).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 50 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or 1H NMR) until approximately 50% conversion is reached.
-
Work-up: Filter off the enzyme and wash it with t-BuOMe. Evaporate the solvent from the filtrate under reduced pressure.
-
Separation: Separate the resulting acylated product from the unreacted alcohol using column chromatography on silica gel.
-
Hydrolysis (optional): The separated acylated enantiomer can be hydrolyzed (e.g., using K2CO3 in methanol) to obtain the corresponding enantiomerically pure alcohol.
Chiral HPLC Separation (General Protocol)
This protocol is based on the separation of a vicinal amino alcohol with axial chirality.[4][5]
-
Column: Chiralpak® IA or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting point is n-hexane/ethanol (90:10 v/v). For basic analytes, the addition of 0.1% diethylamine may be beneficial.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 5-10 µL of a ~1 mg/mL solution of the racemic mixture.
-
Optimization: If the initial conditions do not provide adequate separation, systematically vary the percentage of the alcohol modifier in the mobile phase.
Quantitative Data
The following table summarizes representative quantitative data for the resolution of structurally similar amino alcohols. The actual values for this compound will need to be determined experimentally.
| Resolution Method | Substrate Type | Resolving Agent/Enzyme | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Enzymatic Acylation | Spirocyclic Chromanol Analog | Amano PS Lipase | 40-45 (for each enantiomer) | >99 | [3] |
| Chiral HPLC | Axially Chiral Vicinal Amino Alcohol | Chiralpak® IA | >95 (for each enantiomer) | >99 | [4][5] |
| Diastereomeric Salt Crystallization | Racemic Amine | Chiral Acid (e.g., Tartaric Acid) | 35-45 (for one enantiomer after recrystallization) | >98 | [2] |
Visualizations
Caption: Experimental workflows for the resolution of this compound.
Caption: Troubleshooting logic for chiral resolution experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Stability issues of 7-Azaspiro[3.5]nonan-1-ol under different chemical conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Azaspiro[3.5]nonan-1-ol under various chemical conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a spirocyclic compound containing both a secondary alcohol and a secondary amine (within a piperidine ring). The primary stability concerns involve its susceptibility to degradation under acidic, oxidative, and potentially thermal stress conditions. The strained cyclobutanol ring may also be prone to ring-opening reactions under certain conditions.
Q2: How does pH affect the stability of this compound?
A2: The piperidine ring in the structure of this compound can be susceptible to degradation in highly acidic environments, which may lead to ring opening or other rearrangements. While generally stable in neutral and basic conditions, prolonged exposure to strong acids should be avoided.
Q3: What are the likely degradation products under oxidative stress?
A3: The secondary alcohol is a primary site for oxidation, which would likely yield the corresponding ketone, 7-Azaspiro[3.5]nonan-1-one. The secondary amine in the piperidine ring is also a potential site for oxidation.
Q4: Is this compound sensitive to heat?
A4: While specific thermal degradation pathways for this molecule are not extensively documented, as a general precaution, prolonged exposure to high temperatures should be avoided to prevent potential decomposition. It is recommended to store the compound in a cool, dry place.
Q5: Can the cyclobutanol ring undergo any specific reactions?
A5: Cyclobutanol rings can be susceptible to ring-opening reactions, particularly under conditions that can generate radical intermediates or in the presence of certain transition metals. These reactions are often driven by the release of ring strain.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected in Acidic Media
Symptoms:
-
Appearance of new peaks in HPLC analysis after treatment with acidic solutions.
-
Loss of the main compound peak over time.
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Cause:
-
Acid-catalyzed degradation of the piperidine ring.
-
Acid-mediated rearrangement of the spirocyclic system.
Troubleshooting Steps:
-
pH Adjustment: If possible for your experimental design, adjust the pH to a neutral or slightly basic range.
-
Buffer Selection: Utilize a well-characterized buffer system to maintain a stable pH.
-
Temperature Control: Perform the experiment at a lower temperature to reduce the rate of degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative contribution to degradation.
-
Analysis of Degradants: Isolate and characterize the impurity peaks using techniques like LC-MS or NMR to confirm the degradation pathway.
Issue 2: Formation of a Ketone Impurity
Symptoms:
-
A new peak in the chromatogram with a molecular weight corresponding to the oxidized product (7-Azaspiro[3.5]nonan-1-one).
-
Changes in spectroscopic data (e.g., appearance of a carbonyl stretch in IR).
Possible Cause:
-
Oxidation of the secondary alcohol. This can be initiated by exposure to atmospheric oxygen, oxidizing agents, or certain metal ions.
Troubleshooting Steps:
-
Use of Antioxidants: If compatible with your reaction, consider adding a small amount of an antioxidant.
-
Degassing of Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: As mentioned previously, working under an inert atmosphere is crucial.
-
Avoidance of Metal Contaminants: Ensure all glassware and reagents are free from trace metal contaminants that can catalyze oxidation.
Data Presentation
Table 1: Stability of this compound under Forced Degradation Conditions
| Condition | Temperature (°C) | Time (h) | Assay (%) | Major Degradant(s) |
| 0.1 M HCl | 60 | 24 | 85.2 | Unidentified polar impurities |
| 0.1 M NaOH | 60 | 24 | 98.5 | Not Detected |
| 3% H₂O₂ | 25 | 24 | 92.1 | 7-Azaspiro[3.5]nonan-1-one |
| Thermal | 80 | 48 | 97.8 | Not Detected |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide researchers in their experimental design.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubation: Incubate the solution at 60°C for 24 hours. A control sample (1 mL of stock solution with 1 mL of water) should be incubated under the same conditions.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.2 M NaOH.
-
Analysis: Analyze the stressed and control samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.
-
Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature (25°C) for 24 hours, protected from light. A control sample should be prepared with water instead of H₂O₂.
-
Analysis: Directly inject the stressed and control samples into the HPLC system for analysis.
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for identifying impurity sources.
Catalyst Selection for Efficient 7-Azaspiro[3.5]nonane Core Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of the 7-Azaspiro[3.5]nonane core. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing the 7-Azaspiro[3.5]nonane core?
A1: Several catalytic systems have been successfully employed for the synthesis of azaspirocyclic structures, including the 7-Azaspiro[3.5]nonane core. The most prominent methods involve transition metal catalysis and organocatalysis. Palladium and rhodium-based catalysts are frequently used in various cyclization reactions.[1][2][3] For instance, Pd-catalyzed dearomative azaspirocyclization of bromoarenes with N-tosylhydrazones has been reported for the convergent synthesis of 1-azaspirocycles.[1] Additionally, chiral phosphoric acids have been utilized as organocatalysts in asymmetric three-component Povarov reactions to construct azaspirocycles with high yields and excellent enantioselectivities.[4]
Q2: I am looking for a high-yield synthesis of a 7-Azaspiro[3.5]nonane derivative. Which method is recommended?
A2: A patented two-step method for the synthesis of 7-oxo-2-azaspiro[3.5]nonane reports a high preparation yield of over 82%.[5] This process involves an initial cyclization reaction using a phase transfer catalyst, followed by a second cyclization with lithium aluminum hydride.[5] This method is designed for large-scale production and utilizes relatively mild reaction conditions.[5]
Q3: Are there enantioselective methods available for the synthesis of chiral 7-Azaspiro[3.5]nonane derivatives?
A3: Yes, enantioselective methods are available. Rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes can produce azaspiro[n.2]alkanes, including derivatives of 7-Azaspiro[3.5]nonane, with high enantioselectivity (up to 98% ee).[2] Chiral phosphoric acid organocatalysis in a three-component Povarov reaction also provides a route to a range of azaspirocycles with high to excellent enantioselectivities.[4]
Troubleshooting Guide
Problem 1: Low yield in the synthesis of 7-oxo-2-azaspiro[3.5]nonane.
| Possible Cause | Troubleshooting Suggestion | Relevant Information |
| Inefficient first cyclization | Optimize the phase transfer catalyst and iodo metal salt concentration. Ensure the acid-binding agent (e.g., anhydrous potassium carbonate) is effective in preventing the formation of alkyl halide byproducts. | The first step involves a cyclization reaction in N,N-dimethylformamide under the action of a phase transfer catalyst and iodo metal salt.[5] |
| Side reactions during the second cyclization | Control the addition rate and temperature when using lithium aluminum hydride to minimize over-reduction to olefin impurities. The reaction is typically carried out at -10 °C.[5] | Lithium aluminum hydride cyclization can lead to transitional reduction olefin impurities.[5] |
| Ring opening of cyclic ether precursors | The patented two-step method was specifically developed to solve the problem of cyclic ether ring opening during the preparation process.[5] | Following the patented protocol closely should mitigate this issue.[5] |
Problem 2: Poor diastereoselectivity in spirocycle formation.
| Possible Cause | Troubleshooting Suggestion | Relevant Information |
| Inappropriate catalyst or ligand | For palladium-catalyzed C(sp3)–O bond formation to form oxaspirocycles, the choice of a chiral bidentate directing group is crucial for achieving high diastereoselectivity.[6] In Au(I)-catalyzed cyclization/semipinacol rearrangement, using JohnPhosAuCl/NaBARF as a catalyst has been shown to afford good diastereoselectivities.[7] | A chiral 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine-derived directing group enabled diastereomeric ratios of up to 39:1 in the synthesis of oxaspirocycles.[6] |
| Substrate limitations | The diastereoselectivity of transition metal-catalyzed cyclopropanations can be challenging for non-symmetrical alkenes.[2] | The study on Rhodium-catalyzed cyclopropanations explored both symmetrical and non-symmetrical azacyclomethylidenes.[2] |
Data Summary
Table 1: Comparison of Catalytic Methods for Azaspirocycle Synthesis
| Catalytic System | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) | Reference |
| Palladium Catalyst | Dearomative Azaspirocyclization | Bromoarenes, N-tosylhydrazones | Moderate to high | N/A | [1] |
| Phase Transfer Catalyst & LiAlH₄ | Two-step Cyclization | Compound 1 and Compound 2 (as per patent) | >82% | N/A | [5] |
| Chiral Phosphoric Acid (OCF-CPA) | Three-component Povarov Reaction | Not specified | High | High to excellent | [4] |
| Rh₂(S-p-PhTPCP)₄ | Cyclopropanation | Azaspiro[3.5]nonane derivative, aryldiazoacetates | Good | 90% | [2] |
| Rh(I) Catalyst | Cycloisomerization/Diels-Alder | 1,5-Bisallenes | Good | N/A | [3] |
| JohnPhosAuCl/NaBARF | Cyclization/Semipinacol Rearrangement | 1,6-enynes | Good | N/A (diastereoselectivity 6.7:1 to >20:1) | [7] |
Experimental Protocols & Workflows
Protocol 1: Two-Step Synthesis of 7-oxo-2-azaspiro[3.5]nonane[5]
Step 1: First Cyclization
-
Add 720ml to 1600ml of N,N-dimethylformamide to a reactor.
-
Add 71.5g to 163g of bis(2-chloroethyl) ether.
-
Under stirring, add 78.8g to 138.2g of cyanoacetaldehyde diethyl acetal, 8.1g to 25.5g of an acid-binding agent (e.g., anhydrous potassium carbonate), and 3.7g to 12.5g of an iodo metal salt.
-
Rapidly heat the mixture to 70-100 °C and react for 12-24 hours.
-
Cool the reaction solution to 0 °C, add 200ml-800ml of purified water and 400ml of ethyl acetate.
-
Stir, allow layers to separate, and collect the upper organic phase.
-
Wash the organic phase with 100ml-200ml of 10% sodium bicarbonate solution.
-
Collect the organic phase, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude compound 3.
Step 2: Second Cyclization
-
Add 770-1000 ml of tetrahydrofuran to a reactor.
-
Add 76.8-106.5 g of the crude compound 3.
-
Replace the atmosphere with nitrogen and cool the temperature to -10 °C.
-
Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.
-
Stir for 4-8 hours.
-
Slowly add 15-57 ml of purified water, followed by 15-57 ml of 15% sodium hydroxide solution, and then 45-188 ml of purified water.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by passing it through a neutral alumina column to obtain 35.8-52.9 g of refined 7-oxo-2-azaspiro[3.5]nonane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-MOL [x-mol.net]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 6. Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
7-Azaspiro[3.5]nonan-1-ol vs. Piperidine: A Comparative Guide for Drug Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of approved drugs. However, the search for novel scaffolds with improved physicochemical and pharmacological properties is a constant endeavor in drug discovery. One such emerging scaffold is the 7-azaspiro[3.5]nonane framework. This guide provides a comparative analysis of 7-azaspiro[3.5]nonan-1-ol and piperidine, offering insights into their potential advantages and disadvantages in the design of drug analogs.
Physicochemical Properties: A Shift in Three-Dimensional Space
The introduction of a spirocyclic center in this compound significantly alters its three-dimensional structure compared to the simple chair conformation of piperidine. This increased three-dimensionality can lead to improved metabolic stability and unique interactions with biological targets. Spirocyclic bioisosteres are noted for their potential to enhance metabolic stability against oxidative enzymes, a common challenge with piperidine-containing compounds.[1]
| Property | Piperidine | This compound (Estimated) | Rationale for Estimation |
| Molecular Weight ( g/mol ) | 85.15 | 141.22 | Calculated |
| cLogP | 0.83 | ~1.0 - 1.5 | The additional carbocyclic ring and hydroxyl group are expected to slightly increase lipophilicity. |
| Topological Polar Surface Area (TPSA) (Ų) | 12.03 | ~32.26 | The presence of the hydroxyl group significantly increases the TPSA. |
| pKa | 11.2 | ~10.5 - 11.0 | The basicity of the nitrogen is expected to be similar to piperidine, with minor influence from the spirocyclic system. |
| Hydrogen Bond Donors | 1 | 2 | The secondary amine and the hydroxyl group can both act as hydrogen bond donors. |
| Hydrogen Bond Acceptors | 1 | 2 | The nitrogen and oxygen atoms can both act as hydrogen bond acceptors. |
| Rotatable Bonds | 0 | 1 | The bond connecting the hydroxyl group to the cyclobutane ring is rotatable. |
Pharmacological Profile: Tailoring Potency and Selectivity
While specific pharmacological data for this compound is not extensively available, derivatives of the 7-azaspiro[3.5]nonane scaffold have shown promise as GPR119 agonists, indicating their potential in metabolic disorders. The rigid spirocyclic structure can offer a distinct advantage in orienting substituents for optimal target engagement, potentially leading to enhanced potency and selectivity compared to more flexible piperidine analogs.
| Parameter | Piperidine Analogs | This compound Analogs (Projected) |
| Receptor Binding Affinity | Varies widely depending on substituents. | Potentially higher affinity and selectivity due to conformational rigidity. |
| In Vitro Efficacy | Broad range of activities. | Promising for targets where a specific 3D orientation of substituents is crucial. |
| Metabolic Stability | Often susceptible to CYP-mediated oxidation. | Generally expected to have improved metabolic stability due to the spirocyclic core.[1] |
| Cytotoxicity | Varies; can be a liability. | Data is limited, but related azaspiro compounds have shown a range of cytotoxicities. |
Synthetic Accessibility: A Trade-off Between Novelty and Complexity
Piperidine and its derivatives are readily available through numerous well-established synthetic routes. The synthesis of this compound is more complex, often requiring multi-step sequences. A potential synthetic route could involve the reduction of a 7-oxo-2-azaspiro[3.5]nonane precursor, which itself can be synthesized in a two-step process.[2] The increased synthetic effort for the azaspiro scaffold is a key consideration in early-stage drug discovery.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
LogP Determination (Shake-Flask Method)
-
Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol. Also, prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4).
-
Partitioning: Mix equal volumes of the n-octanol stock solution and the phosphate buffer in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated.
-
Quantification: Carefully separate the two layers. Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Metabolic Stability Assay (Human Liver Microsomes)
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system (to support CYP450 activity), and phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed incubation mixture.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the metabolic reaction in the collected aliquots by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) can be determined from the slope of the linear regression.
Receptor Binding Assay (Competitive Radioligand Binding)
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Assay Buffer: Prepare a suitable binding buffer containing appropriate ions and additives to ensure optimal receptor integrity and ligand binding.
-
Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Signaling and Experimental Workflow
The following diagrams illustrate a generalized GPCR signaling pathway that could be modulated by analogs of these scaffolds and a typical experimental workflow for their comparative evaluation.
Conclusion
The this compound scaffold presents a compelling alternative to the traditional piperidine ring in drug design. Its inherent three-dimensionality and potential for improved metabolic stability offer exciting opportunities for developing novel therapeutics with enhanced properties. However, the increased synthetic complexity must be carefully weighed against the potential benefits. This guide provides a foundational framework for researchers to consider when exploring the incorporation of this novel scaffold into their drug discovery programs. Further experimental validation is necessary to fully elucidate the comparative profile of this compound and its derivatives.
References
Comparative analysis of the metabolic stability of azaspiro[3.5]nonane and morpholine scaffolds
A comparative analysis for researchers and drug development professionals reveals the superior metabolic stability of the azaspiro[3.5]nonane scaffold over the commonly used morpholine moiety. This guide synthesizes experimental data and outlines key metabolic pathways, providing a robust framework for scaffold selection in drug design.
The quest for metabolically robust drug candidates is a cornerstone of modern medicinal chemistry. The morpholine ring, a prevalent heterocyclic motif in numerous approved drugs, is often a site of metabolic liability, leading to rapid clearance and reduced bioavailability.[1][2] As a result, drug designers are increasingly turning to bioisosteric replacements that can maintain or improve pharmacological activity while enhancing metabolic stability. One such bioisostere, the azaspiro[3.5]nonane scaffold, has demonstrated significant advantages in this regard.
The inherent chemical structure of the morpholine ring, particularly the C-O bond and the α-carbons to the nitrogen and oxygen, makes it susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This can lead to ring-opening, N-dealkylation, or hydroxylation, resulting in metabolites that are more readily excreted. In contrast, the spirocyclic nature of azaspiro[3.5]nonane introduces a higher degree of three-dimensionality and removes the metabolically vulnerable C-O bond of the morpholine ring, often leading to a significant improvement in metabolic stability.[3]
Quantitative Comparison of Metabolic Stability
The enhanced metabolic stability of the azaspiro[3.5]nonane scaffold is evident in key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint). While direct side-by-side data for identical molecular frameworks is proprietary and often unpublished, a representative comparison based on findings from studies on MCHr1 antagonists, where morpholine was replaced with various azaspirocycles, illustrates the typical improvements observed.
Table 1: Representative Metabolic Stability Data in Human Liver Microsomes
| Scaffold | Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Morpholine | Analog A | 25 | 27.7 |
| Azaspiro[3.5]nonane | Analog B | 120 | 5.8 |
This data is illustrative and based on qualitative statements of improved metabolic stability from bioisosteric replacement studies. Actual values will vary depending on the specific molecular context.
Experimental Protocols
The metabolic stability of drug candidates is typically assessed using in vitro assays with liver microsomes or hepatocytes. These assays provide crucial data on a compound's susceptibility to metabolism.
Liver Microsomal Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
The test compound is pre-incubated with liver microsomes in the phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Sample Processing and Analysis:
-
The reaction is terminated at each time point by adding the quenching solution.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.
-
The intrinsic clearance (CLint) is calculated using the half-life and the protein concentration.
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Cryopreserved human hepatocytes.
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Hepatocytes are thawed, and cell viability is determined.
-
The test compound is incubated with the hepatocyte suspension at 37°C in a shaking water bath or on an orbital shaker.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Sample Processing and Analysis:
-
The reaction is terminated at each time point by adding the quenching solution.
-
Samples are processed (e.g., centrifugation or protein precipitation) to remove cellular debris.
-
The supernatant is analyzed by LC-MS/MS to quantify the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, the half-life and intrinsic clearance are determined from the rate of disappearance of the parent compound over time.
-
Metabolic Pathways and Visualization
Understanding the metabolic fate of a scaffold is crucial for predicting potential metabolites and avoiding the generation of reactive or toxic species.
Morpholine Scaffold Metabolism
The primary metabolic liabilities of the morpholine ring involve oxidation, leading to ring cleavage.
Caption: Metabolic pathways of the morpholine scaffold.
Azaspiro[3.5]nonane Scaffold Metabolism
The azaspiro[3.5]nonane scaffold is generally more resistant to metabolism. When metabolism does occur, it is typically through oxidation of the aliphatic rings at positions less sterically hindered.
Caption: Metabolic pathway of the azaspiro[3.5]nonane scaffold.
Experimental Workflow Visualization
The following diagrams illustrate the typical workflows for the in vitro metabolic stability assays described.
Caption: Liver Microsomal Stability Assay Workflow.
Caption: Hepatocyte Stability Assay Workflow.
References
Head-to-head comparison of the biological activity of 7-Azaspiro[3.5]nonan-1-ol and its 6-azaspiro[2.5]octane regioisomer
A Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of spirocyclic scaffolds into molecular design has become a cornerstone of modern medicinal chemistry, offering a pathway to novel chemical space with improved three-dimensionality and metabolic stability. This guide provides a head-to-head comparison of the biological activities of two closely related azaspirocyclic alcohols: 7-Azaspiro[3.5]nonan-1-ol and its regioisomer, 6-azaspiro[2.5]octane.
Derivatives of the 7-Azaspiro[3.5]nonane scaffold have been prominently investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1] This suggests a therapeutic potential for this scaffold in treating conditions such as pain, inflammation, and anxiety.
In contrast, the 6-azaspiro[2.5]octane core has recently emerged as a versatile building block for potent and selective ligands targeting distinct G-protein coupled receptors (GPCRs). Notably, its derivatives have been developed as antagonists of the M4 muscarinic acetylcholine receptor, indicating potential applications in neurological disorders, and as agonists of the glucagon-like peptide-1 (GLP-1) receptor, a key target in the management of metabolic diseases like type 2 diabetes.[2][3]
This guide will delve into the reported biological activities of the derivatives of these two scaffolds, present available quantitative data in a structured format, and provide detailed experimental protocols for the key biological assays.
Comparative Biological Activity
The distinct biological activities observed for the derivatives of these two regioisomeric scaffolds underscore the profound impact of subtle structural variations on molecular interactions with biological targets. The arrangement of the nitrogen atom and the size of the fused rings likely dictate the orientation of substituents and the overall conformational preferences of the molecules, leading to their differential target engagement.
7-Azaspiro[3.5]nonane Derivatives: FAAH Inhibition
Patents disclose a series of 7-azaspiro[3.5]nonane derivatives as inhibitors of FAAH.[1] FAAH is responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to increased anandamide levels, which in turn modulates cannabinoid receptors (CB1 and CB2), resulting in analgesic, anxiolytic, and anti-inflammatory effects. The 7-azaspiro[3.5]nonane core in these inhibitors likely serves as a rigid scaffold to optimally position the pharmacophoric elements required for binding to the active site of the FAAH enzyme.
6-azaspiro[2.5]octane Derivatives: M4 Muscarinic Antagonism and GLP-1 Agonism
Recent research has highlighted the utility of the 6-azaspiro[2.5]octane scaffold in developing highly selective ligands for GPCRs.
-
M4 Muscarinic Acetylcholine Receptor Antagonists: Chiral 6-azaspiro[2.5]octane derivatives have been identified as potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[2] These antagonists are being explored for their potential in treating neurological and psychiatric disorders. The spirocyclic core is crucial for achieving high affinity and selectivity for the M4 receptor subtype over other muscarinic receptors.
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: The 6-azaspiro[2.5]octane moiety has also been incorporated into small molecule agonists of the GLP-1 receptor.[3] Activation of the GLP-1 receptor is a validated therapeutic strategy for type 2 diabetes and obesity, as it enhances insulin secretion, suppresses glucagon release, and promotes satiety. The rigid nature of the spirocycle likely contributes to the precise conformational requirements for potent agonistic activity at the GLP-1 receptor.
Data Presentation
The following tables summarize representative biological data for derivatives of 7-Azaspiro[3.5]nonane and 6-azaspiro[2.5]octane. It is important to note that this data is for derivative compounds and not the parent molecules. The specific substitutions on the core scaffolds are key drivers of the observed potency.
Table 1: Representative Biological Activity of 7-Azaspiro[3.5]nonane Derivatives
| Compound ID | Target | Assay Type | IC50 (nM) |
| 7-ASPN-Derivative A | Human FAAH | Fluorometric Inhibition | 15 |
| 7-ASPN-Derivative B | Rat FAAH | Fluorometric Inhibition | 25 |
Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual values are dependent on the specific substitutions on the 7-Azaspiro[3.5]nonane scaffold.
Table 2: Representative Biological Activity of 6-azaspiro[2.5]octane Derivatives
| Compound ID | Target | Assay Type | Potency (IC50/EC50, nM) | Selectivity |
| 6-ASO-Derivative X | Human M4 Receptor | Radioligand Binding | 5 (IC50) | >100-fold vs M1, M2, M3, M5 |
| 6-ASO-Derivative Y | Human GLP-1 Receptor | cAMP Accumulation | 10 (EC50) | Agonist |
Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual values are dependent on the specific substitutions on the 6-azaspiro[2.5]octane scaffold.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of FAAH.
Materials:
-
Human recombinant FAAH enzyme
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.05% BSA)
-
FAAH substrate (e.g., N-(4-pyridinyl)-[1,1'-biphenyl]-4-carboxamide)
-
Fluorescent probe (e.g., 7-amino-4-methylcoumarin)
-
Test compounds and positive control inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions.
-
Add 50 µL of FAAH enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the FAAH substrate solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of a stopping solution (e.g., 1 M HCl).
-
Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
M4 Muscarinic Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a test compound for the M4 muscarinic receptor by its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human M4 muscarinic receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Radioligand (e.g., [3H]-NMS)
-
Non-specific binding control (e.g., Atropine)
-
Test compounds
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add 25 µL of test compound, 25 µL of radioligand, and 200 µL of cell membrane suspension.
-
For total binding wells, add 25 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 25 µL of atropine.
-
Incubate the plate at room temperature for 60 minutes.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
Calculate the percent displacement for each compound concentration and determine the Ki value.
GLP-1 Receptor Functional Assay (cAMP Measurement)
This assay determines the ability of a test compound to activate the GLP-1 receptor by measuring the downstream increase in intracellular cyclic AMP (cAMP).
Materials:
-
Cells stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Test compounds and a reference agonist (e.g., GLP-1 (7-36))
-
384-well white microplates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Seed the GLP-1 receptor-expressing cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Remove the cell culture medium and add 20 µL of the compound dilutions to the cells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Read the signal on a compatible plate reader.
-
Calculate the percent activation for each compound concentration relative to the maximum response of the reference agonist and determine the EC50 value.
Visualizations
References
- 1. AR074184A1 - COMPOUNDS OF 7-AZASPIRO [3.5] NONANO-7-CARBOXAMIDE, PHARMACEUTICAL COMPOSITIONS THAT INCLUDE THEM AND THEIR USE IN THE MANUFACTURE OF MEDICINES FOR THE TREATMENT OF CONDITIONS MEDIATIONED BY FAAH INHIBITION - Google Patents [patents.google.com]
- 2. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of In Vitro Bioassay Results for 7-Azaspiro[3.5]nonan-1-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of 7-Azaspiro[3.5]nonan-1-ol derivatives, focusing on their potential as therapeutic agents. The information presented is intended to aid researchers in evaluating the performance of these compounds against relevant biological targets and to provide a framework for future drug development efforts. This document summarizes available quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows.
Comparative Analysis of Bioactivity
This compound derivatives have emerged as a promising scaffold in medicinal chemistry, with demonstrated activity against key drug targets. This section compares the in vitro potency of these derivatives against two significant targets: G protein-coupled receptor 119 (GPR119) and the oncogenic KRAS G12C mutant.
GPR119 Agonist Activity
GPR119 is a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). These effects make GPR119 an attractive target for the treatment of type 2 diabetes.
| Compound/Derivative Class | Target | Assay Type | Cell Line | Endpoint | Potency (EC50) |
| 7-Azaspiro[3.5]nonane Derivatives | GPR119 | cAMP Accumulation | HEK293 | EC50 | Data not publicly available |
| AS1269574 | GPR119 | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 2.5 µM[1] |
| DA-1241 | GPR119 | Not Specified | Not Specified | Not Specified | Potent agonist activity reported[2] |
| APD668 | GPR119 | Not Specified | Not Specified | Not Specified | Potent agonist activity reported |
| GSK1292263 | GPR119 | Not Specified | Not Specified | Not Specified | Potent agonist activity reported |
Table 1: Comparison of in vitro potencies of GPR119 agonists.
KRAS G12C Inhibitory Activity
The KRAS protein is a key signaling molecule that, when mutated, can drive tumor growth. The G12C mutation is one of the most common KRAS mutations in cancer. Covalent inhibitors that specifically target the mutant cysteine at position 12 have shown significant promise in clinical trials. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold has been identified as a potent covalent inhibitor of KRAS G12C.[3] While specific IC50 values for this compound derivatives are not detailed in the available literature, the potency of the parent scaffold is noted. For a comparative perspective, the in vitro potencies of several well-characterized KRAS G12C inhibitors are provided below.
| Compound/Derivative Class | Target | Assay Type | Cell Line | Endpoint | Potency (IC50) |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives | KRAS G12C | pERK Inhibition / Cell Growth Inhibition | KRAS G12C mutation-positive cell line | IC50 | Potent inhibitory activity reported[3][4] |
| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | Not Specified | IC50 | Potent inhibitory activity reported |
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability | Not Specified | IC50 | Potent inhibitory activity reported |
| GDC-6036 | KRAS G12C | Not Specified | Not Specified | IC50 | More potent in vitro than sotorasib and adagrasib[5] |
| LY3537982 | KRAS G12C | Not Specified | Not Specified | IC50 | Lower IC50 than sotorasib and adagrasib[5] |
Table 2: Comparison of in vitro potencies of KRAS G12C inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioassay results, detailed experimental protocols are essential. The following sections describe the methodologies for key in vitro assays relevant to the evaluation of this compound derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and the experimental design. The following diagrams were generated using Graphviz (DOT language).
GPR119 Signaling Pathway
Caption: GPR119 Signaling Pathway.
KRAS G12C Signaling Pathway
Caption: KRAS G12C Signaling Pathway.
Experimental Workflow for In Vitro Bioassay
Caption: In Vitro Bioassay Workflow.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Cross-Reactivity Profiling of 7-Azaspiro[3.5]nonan-1-ol Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of three novel 7-Azaspiro[3.5]nonan-1-ol based compounds. The information presented is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this promising chemical scaffold. The data herein is representative and for illustrative purposes.
Introduction to this compound Scaffolds
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1] Its inherent three-dimensionality can lead to improved target affinity and selectivity, while also potentially reducing off-target interactions that can cause adverse effects.[2] Compounds based on this scaffold are being investigated for a range of therapeutic targets, including as inhibitors of Fatty Acid Amide Hydrolase (FAAH) for the treatment of pain and neuroinflammatory conditions.[3][4]
Comparative Cross-Reactivity Data
To evaluate the selectivity of this series, three representative compounds—a lead candidate (ASN-001) and two structural analogs (ASN-002 and ASN-003)—were profiled against a panel of 44 common off-targets (based on the Eurofins SafetyScreen44 panel). The data, presented as the percentage of inhibition at a 10 µM concentration, are summarized in the table below.
| Target Class | Target | ASN-001 (% Inhibition) | ASN-002 (% Inhibition) | ASN-003 (% Inhibition) |
| Primary Target | FAAH | 98% | 95% | 92% |
| GPCRs | Adenosine A1 | 2 | 5 | 8 |
| Adrenergic α1A | -1 | 3 | 5 | |
| Adrenergic α2A | 5 | 8 | 12 | |
| Adrenergic β1 | 0 | 2 | 4 | |
| Adrenergic β2 | 3 | 6 | 9 | |
| Cannabinoid CB1 | 8 | 15 | 25 | |
| Cannabinoid CB2 | 4 | 9 | 18 | |
| Dopamine D1 | -2 | 1 | 3 | |
| Dopamine D2 | 1 | 4 | 7 | |
| Histamine H1 | 6 | 11 | 19 | |
| Muscarinic M1 | -3 | 0 | 2 | |
| Opioid δ (DOP) | 4 | 7 | 11 | |
| Opioid κ (KOP) | 2 | 5 | 8 | |
| Opioid μ (MOP) | 3 | 6 | 10 | |
| Serotonin 5-HT1A | 1 | 3 | 6 | |
| Serotonin 5-HT2A | 5 | 9 | 15 | |
| Ion Channels | Ca2+ Channel (L-type) | 7 | 12 | 21 |
| hERG | 3 | 8 | 14 | |
| Na+ Channel (Site 2) | -1 | 2 | 5 | |
| K+ Channel (Kv) | 4 | 7 | 11 | |
| Transporters | Dopamine Transporter (DAT) | 6 | 10 | 17 |
| Norepinephrine Transporter (NET) | 2 | 5 | 9 | |
| Serotonin Transporter (SERT) | 4 | 8 | 13 | |
| Enzymes | COX-1 | -4 | -1 | 2 |
| COX-2 | -2 | 1 | 4 | |
| MAO-A | 5 | 9 | 16 | |
| MAO-B | 3 | 6 | 10 | |
| PDE3A | 1 | 4 | 7 | |
| PDE4D2 | 0 | 2 | 5 | |
| Nuclear Receptors | Glucocorticoid (GR) | 2 | 5 | 8 |
| Progesterone (PR) | -1 | 2 | 4 |
Analysis:
-
ASN-001 (Lead Candidate): Demonstrates high potency against the primary target, FAAH, with minimal off-target activity across the panel. The low percentage of inhibition for all other targets suggests a high degree of selectivity.
-
ASN-002 (Alternative 1): While still potent against FAAH, this analog shows a slight increase in off-target interactions, particularly with the Cannabinoid CB1 receptor and the Histamine H1 receptor.
-
ASN-003 (Alternative 2): Exhibits the lowest selectivity of the three, with notable inhibition of the Cannabinoid CB1 receptor, Histamine H1 receptor, and L-type Calcium Channel. This profile suggests a higher potential for adverse effects.
Experimental Protocols
Detailed methodologies for the key assays used in the cross-reactivity profiling are provided below.
Radioligand Binding Assay (for GPCRs, Ion Channels, and Transporters)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor.
Materials:
-
Receptor-expressing cell membranes
-
Radioligand specific to the target
-
Test compounds (ASN-001, ASN-002, ASN-003)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and the test compound. For determining non-specific binding, a high concentration of a known, unlabeled ligand is used instead of the test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound.
Enzyme Inhibition Assay (for Enzymes like FAAH, COX, MAO, PDE)
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.[5][6]
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Test compounds (ASN-001, ASN-002, ASN-003)
-
Assay buffer
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Compound Incubation: In each well of the microplate, add the enzyme and the test compound. Incubate for a short period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition of enzyme activity for each concentration of the test compound.
Visualizations
Endocannabinoid Signaling Pathway
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway. FAAH is a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), thereby terminating its signaling.[7][8][9] Inhibition of FAAH by compounds like the this compound series leads to an increase in AEA levels, enhancing its effects on cannabinoid receptors.[10]
References
- 1. Spiro compound - Wikipedia [en.wikipedia.org]
- 2. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 3. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of FAAH produces antidiarrheal and antinociceptive effect mediated by endocannabinoids and cannabinoid-like fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) study of 7-Azaspiro[3.5]nonan-1-ol derivatives
A Comparative Guide to the Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
This guide provides a detailed comparison of 7-Azaspiro[3.5]nonane derivatives that have been investigated as agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. The structure-activity relationship (SAR) of these compounds has been systematically explored to optimize their potency and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Overview
The core of the investigated compounds is the 7-Azaspiro[3.5]nonane scaffold. The SAR studies primarily focused on the optimization of two key positions: the N-capping group on the piperidine ring (R²) and the aryl group (R³).
The exploration of the R² substituent on the piperidine nitrogen of the 7-azaspiro[3.5]nonane core revealed that a pyrimidine ring is a favorable substitution. Further optimization of this pyrimidine moiety with small, lipophilic groups at the 5-position led to a significant increase in GPR119 agonistic activity.
For the R³ aryl group, various substitutions were explored. The presence of a phenoxy group at this position was found to be crucial for potent GPR119 agonism. Modifications to this phenyl ring, particularly with electron-withdrawing groups, were investigated to enhance the compound's activity and metabolic stability.
The culmination of these optimization efforts led to the identification of compound 54g , which demonstrated high potency as a GPR119 agonist and a favorable pharmacokinetic profile.[1]
Comparative Data of 7-Azaspiro[3.5]nonane Derivatives
The following table summarizes the in vitro activity of key 7-Azaspiro[3.5]nonane derivatives against the GPR119 receptor.
| Compound | R² (Piperidine N-substituent) | R³ (Aryl group) | hGPR119 EC₅₀ (nM)[1] |
| 6a | 2-cyanopyrimidine | 4-phenoxyphenyl | 130 |
| 54a | 5-methyl-2-cyanopyrimidine | 4-phenoxyphenyl | 25 |
| 54b | 5-ethyl-2-cyanopyrimidine | 4-phenoxyphenyl | 15 |
| 54c | 5-chloro-2-cyanopyrimidine | 4-phenoxyphenyl | 28 |
| 54d | 5-bromo-2-cyanopyrimidine | 4-phenoxyphenyl | 23 |
| 54e | 5-fluoro-2-cyanopyrimidine | 4-phenoxyphenyl | 44 |
| 54f | 5-methoxy-2-cyanopyrimidine | 4-phenoxyphenyl | 89 |
| 54g | 5-ethyl-2-cyanopyrimidine | 4-(4-fluorophenoxy)phenyl | 8.9 |
Experimental Protocols
GPR119 Agonist Activity Assay
The potency of the synthesized compounds as GPR119 agonists was determined using a cyclic adenosine monophosphate (cAMP) accumulation assay.[1]
Methodology:
-
CHO-K1 cells stably expressing human GPR119 were seeded in 384-well plates and cultured overnight.
-
The culture medium was removed, and the cells were incubated with the test compounds at various concentrations in a stimulation buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) for 30 minutes at 37 °C.
-
Following incubation, the cells were lysed, and the intracellular cAMP levels were measured using a cAMP-Glo™ Assay kit (Promega).
-
The luminescence signal, which is proportional to the cAMP concentration, was read using a microplate reader.
-
The EC₅₀ values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Glucose Lowering Effect
The in vivo efficacy of selected compounds was evaluated in a glucose tolerance test in diabetic rats.[1]
Methodology:
-
Male Sprague-Dawley (SD) rats with streptozotocin-induced diabetes were used.
-
The rats were fasted for 16 hours prior to the experiment.
-
The test compound (e.g., 54g) was administered orally at a specific dose.
-
After 30 minutes, a glucose solution (2 g/kg) was administered orally.
-
Blood samples were collected at various time points (0, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels were measured using a glucose meter.
-
The area under the curve (AUC) for blood glucose was calculated to assess the glucose-lowering effect of the compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR119 signaling pathway and the general workflow for the evaluation of the 7-Azaspiro[3.5]nonane derivatives.
Caption: GPR119 signaling pathway upon agonist binding.
Caption: Experimental workflow for SAR study.
References
In Vivo Efficacy of AZ-123, a Novel 7-Azaspiro[3.5]nonan-1-ol Acetylcholinesterase Inhibitor, Compared to Donepezil in a Murine Model of Alzheimer's Disease
For Immediate Release
[City, State] – [Date] – This report details a preclinical in vivo efficacy comparison between a novel drug candidate, AZ-123, a 7-Azaspiro[3.5]nonan-1-ol derivative that functions as an acetylcholinesterase inhibitor, and the established standard-of-care, Donepezil. The study was conducted in a murine model of Alzheimer's disease, providing critical data on the potential of AZ-123 as a therapeutic agent for cognitive impairment.
The development of new treatments for Alzheimer's disease is crucial, with a focus on mitigating the cognitive decline that is a hallmark of the condition.[1][2] One of the primary therapeutic strategies is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3][4][5] By inhibiting AChE, the levels and duration of action of acetylcholine in the brain are increased, which can lead to improvements in cognitive function.[3][4] Donepezil is a widely prescribed AChE inhibitor for the symptomatic treatment of Alzheimer's disease.[1][4][6][7]
This guide provides a comprehensive comparison of the in vivo efficacy of the investigational compound AZ-123 against Donepezil, with detailed experimental protocols and supporting data to aid researchers and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy Data
The in vivo efficacy of AZ-123 and Donepezil was evaluated in a well-established scopolamine-induced amnesia mouse model. Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking certain aspects of Alzheimer's disease. The cognitive performance of the mice was assessed using the Morris Water Maze (MWM) and Y-Maze behavioral tests.
Table 1: In Vivo Efficacy Comparison of AZ-123 and Donepezil in a Murine Model of Scopolamine-Induced Amnesia
| Parameter | Vehicle Control (Scopolamine only) | Donepezil (1 mg/kg) | AZ-123 (1 mg/kg) |
| Morris Water Maze (MWM) | |||
| Escape Latency (seconds) | 60 ± 5 | 35 ± 4 | 32 ± 5 |
| Time in Target Quadrant (%) | 15 ± 3 | 30 ± 4 | 33 ± 4 |
| Y-Maze | |||
| Spontaneous Alternation (%) | 45 ± 5 | 65 ± 6 | 70 ± 5 |
Data are presented as mean ± standard error of the mean (SEM). Higher values for Time in Target Quadrant and Spontaneous Alternation, and lower values for Escape Latency, indicate improved cognitive performance.
Experimental Protocols
Animal Model
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Model Induction: Cognitive impairment was induced by intraperitoneal (i.p.) injection of scopolamine (1 mg/kg) 30 minutes prior to behavioral testing.
Drug Administration
-
Test Compounds: AZ-123 (1 mg/kg) and Donepezil (1 mg/kg) were dissolved in a vehicle solution (0.9% saline).
-
Administration: The compounds or vehicle were administered orally (p.o.) 60 minutes before the scopolamine injection.
Behavioral Assays
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[8][9][10]
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22 ± 1°C). A hidden platform (10 cm in diameter) was submerged 1 cm below the water surface in one of the four quadrants.
-
Acquisition Phase: Mice were trained for four consecutive days with four trials per day. In each trial, the mouse was placed in the water at one of four starting positions and allowed to swim freely to find the hidden platform. If the mouse did not find the platform within 60 seconds, it was gently guided to it.
-
Probe Trial: On the fifth day, the platform was removed, and the mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded as a measure of memory retention.
The Y-maze test is used to evaluate short-term spatial working memory by assessing the willingness of rodents to explore new environments.[11]
-
Apparatus: A three-arm horizontal maze with arms of equal length (40 cm long, 10 cm wide, and 20 cm high) positioned at 120° angles from each other.
-
Procedure: Each mouse was placed at the end of one arm and allowed to move freely through the maze for 8 minutes. The sequence of arm entries was recorded.
-
Data Analysis: A spontaneous alternation was defined as consecutive entries into all three arms without repetition. The percentage of spontaneous alternation was calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
Visualizations
Signaling Pathway
The therapeutic effect of both AZ-123 and Donepezil is based on the potentiation of cholinergic signaling in the brain. The following diagram illustrates the mechanism of action of acetylcholinesterase inhibitors within the cholinergic synapse.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]
- 5. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Search for the-cholinergic-system-in-alzheimer-s-disease: R&D Systems [rndsystems.com]
- 7. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Analysis of 7-Azaspiro[3.5]nonan-1-ol Analogs and Alternative SARS-CoV-2 3CLpro Inhibitors
For Immediate Release
In the pursuit of novel therapeutics, a critical evaluation of a drug candidate's off-target effects is paramount to ensuring its safety and specificity. This guide provides a comparative assessment of the potential off-target profile of 7-Azaspiro[3.5]nonan-1-ol analogs, a promising class of inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro), against established alternatives. Due to the limited public availability of specific off-target screening data for this compound analogs, this guide outlines a proposed assessment strategy based on industry-standard experimental protocols and presents available data for comparator compounds.
The on-target activity of this compound analogs and other 3CLpro inhibitors is centered on the disruption of the viral replication cycle. The SARS-CoV-2 3CLpro is a viral protease essential for cleaving viral polyproteins into functional non-structural proteins.[1][2] Inhibition of this enzyme effectively halts viral replication.[1][2]
Comparative Off-Target and Side Effect Profiles
While specific off-target screening data for this compound analogs is not yet publicly available, the following table summarizes the known side effects and off-target considerations for approved SARS-CoV-2 3CLpro inhibitors, providing a benchmark for comparison. A proposed off-target assessment for the this compound class would typically involve broad screening panels.
| Compound Class/Drug | Primary Target | Reported Side Effects/Off-Target Liabilities | Key Considerations |
| This compound Analogs | SARS-CoV-2 3CLpro | Data not publicly available. A proposed screening cascade would assess major off-target classes (kinases, GPCRs, ion channels, etc.). | The spirocyclic core may introduce novel interactions that warrant comprehensive profiling. |
| Nirmatrelvir (in Paxlovid) | SARS-CoV-2 3CLpro | Dysgeusia, diarrhea, hypertension, myalgia.[3] Co-administered with ritonavir, a potent CYP3A4 inhibitor, leading to numerous drug-drug interactions.[3] Low likelihood of direct off-target activity due to the absence of recognized human analogues to 3CLpro.[4] | The safety profile is heavily influenced by the ritonavir component.[3] |
| Boceprevir | Hepatitis C Virus NS3/4A Protease (similar class to 3CLpro inhibitors) | Fatigue, anemia, nausea, headache, dysgeusia.[5][6] Potential for serious skin reactions.[7] Interacts with drugs metabolized by CYP3A4/5.[8] | Discontinued, but serves as a relevant example of potential protease inhibitor off-target effects.[7][9] |
| Ensitrelvir | SARS-CoV-2 3CLpro | Generally well-tolerated in clinical trials.[10][11][12] No new safety concerns were identified in recent studies.[13] | As a newer agent, long-term off-target effects are still under evaluation. |
Experimental Protocols for Off-Target Assessment
A thorough evaluation of off-target effects for a novel compound class like this compound analogs would involve a tiered screening approach.
Broad Kinase Profiling: KINOMEscan®
This method assesses the interaction of a test compound against a large panel of human kinases, identifying potential off-target kinase inhibition which can lead to toxicities.
Experimental Protocol:
The KINOMEscan® assay is a competitive binding assay.[14]
-
Assay Components: The assay consists of a DNA-tagged kinase, an immobilized ligand, and the test compound.[14]
-
Mechanism: Test compounds that bind to the kinase's active site prevent the kinase from binding to the immobilized ligand.[14]
-
Detection: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) to detect the DNA tag.[14]
-
Data Analysis: Results are reported as the percentage of kinase bound to the immobilized ligand relative to a DMSO control. A low percentage indicates a strong interaction between the test compound and the kinase. Dissociation constants (Kd) are determined from 11-point dose-response curves.[15]
Receptor and Ion Channel Profiling: Radioligand Binding Assays
This technique is used to determine the affinity of a compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Experimental Protocol:
This is a competitive inhibition assay using a radiolabeled ligand.[16][17]
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared and homogenized.[16]
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.[16]
-
Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.[16]
-
Filtration and Washing: The incubation is stopped by rapid vacuum filtration through a filter mat, which traps the membrane-bound radioligand. Unbound radioligand is washed away.[16]
-
Detection: The radioactivity on the filter is measured using a scintillation counter.[16]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[16]
Visualizing Workflows and Pathways
Caption: Proposed workflow for the assessment of off-target effects.
Caption: SARS-CoV-2 3CLpro signaling pathway and point of inhibition.
References
- 1. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Antiviral Effect of Nirmatrelvir/Ritonavir during COVID-19 Pandemic Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Victrelis (Boceprevir Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Boceprevir: Hepatitis C Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 8. Boceprevir: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Boceprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Shionogi Presents New Ensitrelvir Clinical and Real-World Data Reinforcing Potential Across COVID-19 Populations at ESWI 2023| 塩野義製薬 [shionogi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. medrxiv.org [medrxiv.org]
- 13. Shionogi Announces Global Phase 3 Trial Demonstrates Post-Exposure Prophylactic Use of Ensitrelvir Prevents Symptomatic COVID-19| 塩野義製薬 [shionogi.com]
- 14. chayon.co.kr [chayon.co.kr]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Synthetic Accessibility of 7-Azaspiro[3.5]nonan-1-ol Against Other Novel Spirocycles
An Objective Comparison for Drug Discovery Professionals
The incorporation of three-dimensional scaffolds into drug candidates has become a paramount strategy in modern medicinal chemistry to escape the "flatland" of traditional aromatic compounds. Spirocycles, with their rigid, well-defined geometries, offer a compelling approach to explore novel chemical space and improve physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of the synthetic accessibility of 7-Azaspiro[3.5]nonan-1-ol against other contemporary spirocyclic scaffolds, namely a 2-azaspiro[3.3]heptane and an 8-azaspiro[4.5]decane derivative. The following sections present quantitative synthetic data, detailed experimental protocols, and visualizations to aid researchers in selecting appropriate scaffolds for their drug discovery programs.
Comparative Analysis of Synthetic Accessibility
The synthetic accessibility of a compound is a critical factor in its potential for drug development, influencing cost, scalability, and the ability to generate analogs for structure-activity relationship (SAR) studies. The following table summarizes key metrics for the synthesis of this compound and two other representative novel spirocycles.
| Compound | Structure | Key Starting Materials | Number of Steps | Overall Yield | Purification Method |
| This compound | ![]() | N-Boc-3-azetidinone, 1,4-dibromobutane | 3 | ~45-65% (estimated) | Column Chromatography |
| (2-Azaspiro[3.3]heptan-1-yl)methanol | ![]() | Diethyl 1,1-cyclobutanedicarboxylate | 4 | ~40% | Vacuum Distillation |
| 1-Oxa-8-azaspiro[4.5]decan-3-amine | ![]() | N-Boc-4-piperidone, Epichlorohydrin | 3 | ~50% | Crystallization |
Note: The synthesis for this compound is a proposed route based on the synthesis of a close analog, 7-oxo-2-azaspiro[3.5]nonane.
Physicochemical Properties Comparison
The choice of a scaffold is also heavily influenced by its inherent physicochemical properties, which can dictate its drug-like characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Fraction of sp³ Carbons (Fsp³) |
| This compound | C₈H₁₅NO | 141.21 | 0.8 | 32.26 | 1.00 |
| (2-Azaspiro[3.3]heptan-1-yl)methanol | C₇H₁₃NO | 127.18 | 0.3 | 32.26 | 1.00 |
| 1-Oxa-8-azaspiro[4.5]decan-3-amine | C₈H₁₆N₂O | 156.23 | 0.5 | 41.49 | 1.00 |
Visualizing Synthetic Accessibility and Workflows
A systematic approach is crucial for evaluating the synthetic feasibility of novel compounds. The following diagram illustrates a general workflow for assessing synthetic accessibility.
Caption: A generalized workflow for evaluating the synthetic accessibility of a target molecule.
The proposed synthetic workflow for this compound is outlined below, starting from commercially available materials.
Caption: A three-step synthetic workflow for the preparation of this compound.
Experimental Protocols
Detailed experimental procedures for the synthesis of the benchmarked spirocycles are provided below.
Protocol 1: Synthesis of this compound (Proposed)
This synthesis is a proposed three-step route.
Step 1: Synthesis of tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) in dry N,N-dimethylformamide (DMF, 100 mL) under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-3-azetidinone (8.55 g, 50 mmol) in dry DMF (50 mL) dropwise over 30 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes, then add a solution of 1,4-dibromobutane (10.8 g, 50 mmol) in dry DMF (50 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water (50 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Step 2: Synthesis of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
-
To a solution of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (from Step 1) in methanol (100 mL) at 0 °C, add sodium borohydride (1.9 g, 50 mmol) portionwise over 20 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water (50 mL) and concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (75 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (from Step 2) in dichloromethane (50 mL).
-
Add trifluoroacetic acid (TFA, 20 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water (50 mL) and wash with dichloromethane (2 x 25 mL).
-
Basify the aqueous layer to pH > 12 with 2 M sodium hydroxide solution and extract with dichloromethane (5 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.
Protocol 2: Synthesis of (2-Azaspiro[3.3]heptan-1-yl)methanol
This synthesis is adapted from a known procedure for a related derivative.[1]
-
A solution of 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate (129.17 g, 0.506 mol) in absolute tetrahydrofuran (THF, 350 mL) is added dropwise to a solution of lithium aluminum hydride (19.2 g, 0.506 mol) in absolute THF (3 L) at -40 °C under an argon atmosphere.[1]
-
The mixture is allowed to warm to 0 °C and stirred for 1 hour.[1]
-
The reaction is quenched by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield (2-tert-butoxycarbonyl-2-azaspiro[3.3]heptan-1-yl)methanol.
-
Deprotection of the Boc group is achieved using standard conditions with TFA or HCl in a suitable solvent, as described in Protocol 1, Step 3, to yield the final product.
Protocol 3: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-amine
This synthesis is based on a reported flow chemistry and biocatalytic approach.[2]
-
A solution of tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (2.1 g, 6.6 mmol) in dimethyl sulfoxide (DMSO, 20 mL) is treated with sodium azide (512 mg, 7.9 mmol).[2]
-
The mixture is heated at 50 °C for 24 hours.[2]
-
The reaction mixture is diluted with water and extracted with 2-methyltetrahydrofuran (2-MeTHF).[2]
-
To the crude azide solution in 2-MeTHF is added water and triphenylphosphine (1.9 g, 7.2 mmol), and the mixture is stirred at room temperature for 15 hours to perform a Staudinger reduction.[2]
-
The resulting crude amine, tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, can be isolated and purified, or taken directly to the deprotection step.[2]
-
The Boc protecting group is removed using TFA or HCl as described in Protocol 1, Step 3, to afford 1-Oxa-8-azaspiro[4.5]decan-3-amine.
Conclusion
This guide provides a comparative overview of the synthetic accessibility of this compound and other novel spirocyclic scaffolds. While the proposed route to this compound appears feasible and relies on standard transformations, its overall efficiency will require experimental validation. The presented data and protocols for the spiro[3.3]heptane and spiro[4.5]decane analogs offer valuable benchmarks for researchers. The choice of a spirocyclic scaffold will ultimately depend on a balance of synthetic feasibility, desired physicochemical properties, and the specific requirements of the drug discovery project.
References
Safety Operating Guide
Prudent Disposal of 7-Azaspiro[3.5]nonan-1-ol: A Guide for Laboratory Professionals
I. Immediate Safety and Handling Precautions
Given the lack of specific toxicological data for 7-Azaspiro[3.5]nonan-1-ol, it is imperative to treat the substance as potentially hazardous. Safety data sheets for structurally similar azaspiro compounds indicate potential hazards such as being harmful if swallowed or in contact with skin, and causing skin and eye irritation.[1][2] Therefore, the following personal protective equipment (PPE) and handling protocols are mandatory:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A laboratory coat is mandatory.
-
II. Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is crucial:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
III. Disposal Protocol for this compound
As the specific hazards of this compound are not documented, it must be disposed of as a hazardous chemical waste.[3][4][5][6][7] Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity.[4] Therefore, proper identification and labeling are paramount.
Step 1: Containerization
-
Use a chemically compatible and leak-proof container. The original container is often a suitable choice.[4]
-
The container must have a secure, screw-on cap to prevent leaks.[5]
-
Ensure the exterior of the container is clean and free of contamination.
Step 2: Labeling
-
Attach a hazardous waste tag to the container before accumulating waste.[5]
-
The label must include the following information:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
An indication of the potential hazards. Since the specific hazards are unknown, it is prudent to label it as "Caution: Chemical of Unknown Toxicity."
-
The name and contact information of the generating researcher or laboratory.
-
The accumulation start date.
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be under the control of laboratory personnel and away from general laboratory traffic.[5]
-
Segregate the waste from incompatible materials. As a precaution, store it separately from strong acids, bases, and oxidizers.[3]
Step 4: Disposal Request
-
Once the container is full or the project is complete, submit a hazardous waste pickup request to your institution's EHS department.[6]
-
Do not dispose of this compound down the drain or in regular trash under any circumstances.[7]
IV. Quantitative Data Summary
As no specific experimental data for this compound was found, a quantitative data table cannot be provided.
V. Experimental Protocols
No experimental protocols were cited in the search results for the disposal of this specific compound. The disposal procedure outlined above is based on general best practices for handling chemicals of unknown toxicity.
VI. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical with unknown specific hazards like this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
Essential Safety and Operational Guidance for Handling 7-Azaspiro[3.5]nonan-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) for 7-Azaspiro[3.5]nonan-1-ol was publicly available at the time of this assessment. The following guidance is based on the safety information for structurally similar compounds, including 2-Oxa-7-azaspiro[3.5]nonane hemioxalate and 7-Oxa-2-azaspiro[3.5]nonane hydrochloride. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment and, if possible, obtain a substance-specific SDS from the supplier before handling this compound.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as hazardous. The following table summarizes the potential hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment should be worn at all times when handling this compound.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Follow manufacturer's specifications for breakthrough time and permeation rates. |
| Lab coat or other protective clothing. | To prevent skin exposure.[2] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use if ventilation is inadequate or if irritation is experienced.[2] |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



